molecular formula C5H5N3O B12314745 Pyrazinamide-d3

Pyrazinamide-d3

Katalognummer: B12314745
Molekulargewicht: 126.13 g/mol
InChI-Schlüssel: IPEHBUMCGVEMRF-CBYSEHNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazinamide-d3 is a useful research compound. Its molecular formula is C5H5N3O and its molecular weight is 126.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C5H5N3O

Molekulargewicht

126.13 g/mol

IUPAC-Name

3,5,6-trideuteriopyrazine-2-carboxamide

InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D

InChI-Schlüssel

IPEHBUMCGVEMRF-CBYSEHNBSA-N

Isomerische SMILES

[2H]C1=C(N=C(C(=N1)[2H])C(=O)N)[2H]

Kanonische SMILES

C1=CN=C(C=N1)C(=O)N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Pyrazinamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Pyrazinamide-d3. This deuterated analog of the critical antitubercular drug Pyrazinamide serves as an invaluable tool in pharmacokinetic and metabolic studies, aiding in the development and optimization of tuberculosis treatments.

Chemical Identity and Physical Properties

This compound, a stable isotope-labeled version of Pyrazinamide, is primarily utilized as an internal standard in quantitative bioanalytical assays. Its chemical structure and properties are detailed below.

PropertyValueReference
Chemical Name Pyrazine-d3-2-carboxamide[1]
IUPAC Name 3,5,6-trideuteriopyrazine-2-carboxamide[1][2]
CAS Number 1432059-16-9[3]
Molecular Formula C₅H₂D₃N₃O[3]
Molecular Weight 126.11 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 184-186 °C (for Pyrazinamide-15N,d3)[5]
Boiling Point Sublimes[6]
Solubility Soluble in methanol, DMSO, and chloroform. Sparingly soluble in water and ethanol.[4][6][7][8]

Chemical Structure

The structural details of this compound are crucial for understanding its chemical behavior and for its application in analytical methods.

Structural InformationRepresentation
SMILES String NC(C1=NC([2H])=C([2H])N=C1[2H])=O
InChI Key IPEHBUMCGVEMRF-UHFFFAOYSA-N (for non-deuterated)

Experimental Protocols

Synthesis of this compound
  • Deuteration of Pyrazine-2-carboxylic acid: Pyrazine-2-carboxylic acid can be subjected to a deuterium exchange reaction using a deuterium source such as D₂O under appropriate conditions (e.g., elevated temperature and pressure, or with a suitable catalyst) to replace the protons on the pyrazine ring with deuterium.

  • Activation of the Carboxylic Acid: The resulting deuterated pyrazine-2-carboxylic acid is then activated to facilitate amidation. This can be achieved by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Amidation: The activated deuterated pyrazine-2-carboxylic acid is then reacted with ammonia (or a protected form of ammonia) to form the amide, yielding this compound.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired purity.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated RP-HPLC method for the quantification of Pyrazinamide can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., in a ratio of 30:5:65, v/v) with the pH adjusted to 5.2.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength of 238 nm.[10]

  • Sample Preparation: Plasma samples containing Pyrazinamide and this compound (as an internal standard) are subjected to protein precipitation using acetonitrile. The supernatant is then injected into the HPLC system.

Mass Spectrometry (MS) Analysis

This compound is ideally suited for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of Pyrazinamide in biological matrices.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pyrazinamide: m/z 124.1 → 78.9.[11]

    • This compound: m/z 127.1 → 81.9 (calculated based on deuteration).

  • Sample Preparation: Similar to HPLC, protein precipitation of the biological matrix is a common sample preparation technique.[12]

Spectroscopic Characterization

The FTIR spectrum of Pyrazinamide shows characteristic peaks that would be slightly shifted in this compound due to the heavier deuterium atoms. Key vibrational modes for Pyrazinamide include:

  • N-H stretching: around 3414 cm⁻¹ and 3154 cm⁻¹.[13]

  • C=O stretching: around 1698 cm⁻¹.[13]

  • C=N bending: around 1596 cm⁻¹.[13]

  • C-N ring bending: around 1166 cm⁻¹.[13]

  • ¹H NMR: The proton NMR spectrum of this compound would show a significant reduction or absence of signals corresponding to the protons on the pyrazine ring, confirming deuteration. The remaining proton signals would be from the amide group.

  • ¹³C NMR: The carbon-13 NMR spectrum of this compound would be very similar to that of Pyrazinamide, with minor shifts possible due to the isotopic effect of deuterium.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that is inactive until it is converted to its active form, pyrazinoic acid (POA), within the Mycobacterium tuberculosis bacillus. This conversion is catalyzed by the bacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[14] The acidic environment within the tuberculous granuloma is crucial for the drug's efficacy.[14]

The proposed mechanism of action involves the accumulation of protonated POA within the bacterial cell, leading to a disruption of the membrane potential and interference with energy production.[15] Furthermore, POA has been suggested to inhibit fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[14]

Pyrazinamide_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_bacterium Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int Pyrazinamide (PZA) PZA_ext->PZA_int Passive Diffusion HPOA Protonated Pyrazinoic Acid (HPOA) HPOA->PZA_int Re-entry & Accumulation POA Pyrazinoic Acid (POA) PZA_int->POA Hydrolysis POA->HPOA Protonation (in acidic environment) FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibits Membrane_disruption Membrane Potential Disruption POA->Membrane_disruption Causes PZase Pyrazinamidase (pncA) PZase->PZA_int Mycolic_acid_inhibition Mycolic Acid Synthesis Inhibition FAS1->Mycolic_acid_inhibition

Caption: Mechanism of action of Pyrazinamide in Mycobacterium tuberculosis.

Logical Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method for the quantification of Pyrazinamide using this compound as an internal standard follows a logical progression of steps.

Bioanalytical_Workflow start Method Development Goal: Quantify Pyrazinamide in Biological Matrix method_selection Select Analytical Technique: LC-MS/MS start->method_selection is_selection Select Internal Standard: This compound method_selection->is_selection sample_prep Optimize Sample Preparation: Protein Precipitation is_selection->sample_prep lc_optimization Optimize Liquid Chromatography: Column, Mobile Phase, Flow Rate sample_prep->lc_optimization ms_optimization Optimize Mass Spectrometry: Ionization, MRM Transitions sample_prep->ms_optimization validation Method Validation: Linearity, Accuracy, Precision, etc. lc_optimization->validation ms_optimization->validation application Application: Pharmacokinetic/Toxicokinetic Studies validation->application

Caption: Workflow for bioanalytical method development using this compound.

References

Synthesis and Isotopic Purity of Pyrazinamide-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Pyrazinamide-d3, a deuterated analog of the antitubercular drug Pyrazinamide. This document details a plausible synthetic route, analytical methodologies for determining isotopic enrichment, and relevant quantitative data. The information is intended to support researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.

Introduction

Pyrazinamide is a crucial first-line medication for the treatment of tuberculosis. Isotopic labeling of active pharmaceutical ingredients (APIs) with stable isotopes like deuterium has become a valuable tool in drug discovery and development. Deuterated compounds, such as this compound, are primarily utilized as internal standards in pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices by mass spectrometry. Furthermore, the substitution of hydrogen with deuterium can sometimes alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. This guide outlines the key procedures for the preparation and quality assessment of this compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the deuteration of pyrazinecarboxylic acid, followed by amidation. This approach ensures the incorporation of deuterium atoms onto the pyrazine ring at an early and stable stage of the synthesis.

Proposed Synthetic Workflow

The synthesis of this compound can be logically structured into two main stages: the deuteration of the starting material and the subsequent amidation to form the final product.

Synthesis_Workflow cluster_0 Stage 1: Deuteration cluster_1 Stage 2: Amidation cluster_2 Purification A Pyrazine-2-carboxylic acid B Pyrazine-d3-2-carboxylic acid A->B D2SO4 / D2O, heat C Pyrazine-d3-2-carboxylic acid D Acyl chloride intermediate C->D Thionyl chloride (SOCl2) E This compound D->E Ammonia (NH3) F Crude this compound E->F G Purified this compound F->G Recrystallization

A proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis

Materials:

  • Pyrazine-2-carboxylic acid

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (NH₃ in isopropanol)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Ethanol

Procedure:

  • Synthesis of Pyrazine-d3-2-carboxylic acid:

    • In a sealed reaction vessel, dissolve Pyrazine-2-carboxylic acid in a solution of deuterated sulfuric acid in deuterium oxide.

    • Heat the mixture at an elevated temperature (e.g., 150-180 °C) for an extended period (e.g., 24-48 hours) to facilitate H/D exchange on the aromatic ring.

    • Monitor the reaction progress by ¹H NMR to confirm the disappearance of the aromatic proton signals.

    • Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., NaOD in D₂O) and isolate the deuterated carboxylic acid.

    • Purify the product by recrystallization from D₂O.

  • Synthesis of this compound:

    • Suspend the dried Pyrazine-d3-2-carboxylic acid in anhydrous toluene.

    • Add thionyl chloride dropwise to the suspension at room temperature.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (cessation of gas evolution).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride intermediate.

    • Dissolve the crude acyl chloride in anhydrous dichloromethane.

    • Cool the solution in an ice bath and add a solution of ammonia in isopropanol dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Filter the resulting precipitate and wash with cold dichloromethane.

    • Purify the crude this compound by recrystallization from ethanol.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of this compound, particularly for its use as an internal standard. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive assessment of isotopic enrichment and the position of deuterium incorporation.

Analytical Workflow

The analysis of this compound involves a systematic approach to confirm its identity, purity, and isotopic distribution.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis A This compound Sample B Solution for Analysis A->B Dissolve in appropriate solvent C LC-MS/MS Analysis B->C F 1H NMR Analysis B->F G 2H NMR Analysis B->G D Molecular Ion Cluster C->D MRM Scan E Isotopic Enrichment Calculation D->E Peak Area Integration H Positional Purity Confirmation F->H G->H

Technical Guide to the Certificate of Analysis for Pyrazinamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Pyrazinamide-d3. This document is crucial for ensuring the quality, purity, and isotopic enrichment of this stable isotope-labeled compound, which is widely used as an internal standard in pharmacokinetic and bioanalytical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of this compound.

Table 1: Physical and Chemical Properties

PropertySpecification
Chemical Name This compound
CAS Number 1432059-16-9
Molecular Formula C₅H₂D₃N₃O
Molecular Weight 126.13 g/mol
Appearance White to off-white solid

Table 2: Analytical Data

TestMethodResult
Chemical Purity Gas Chromatography (GC)99.84%
Isotopic Enrichment Nuclear Magnetic Resonance (NMR)99.10%
Mass Spectrometry LC-MS/MSConsistent with structure

Experimental Protocols

The following sections detail the methodologies used to obtain the analytical data presented above. These represent typical protocols and may be adapted by different testing laboratories.

Chemical Purity by Gas Chromatography (GC)

Objective: To determine the chemical purity of this compound by separating it from any potential non-deuterated or other impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness, or equivalent

  • Injector: Split/splitless injector

  • Carrier Gas: Helium, high purity

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as methanol or ethyl acetate to prepare a 1 mg/mL solution.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/minute to 250°C

      • Hold: 5 minutes at 250°C

    • Detector Temperature: 300°C

    • Carrier Gas Flow Rate: 1.5 mL/minute

  • Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.

Isotopic Enrichment by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To determine the isotopic enrichment of deuterium in this compound by quantifying the residual proton signals at the deuterated positions.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent

  • Probe: 5 mm broadband observe probe

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 0.75 mL of DMSO-d₆. Add TMS as an internal reference.

  • NMR Parameters:

    • Nucleus: ¹H

    • Number of Scans: 128

    • Relaxation Delay: 5.0 seconds

    • Pulse Width: 90°

    • Acquisition Time: 4.0 seconds

    • Spectral Width: 16 ppm

  • Data Analysis: The ¹H-NMR spectrum of non-deuterated Pyrazinamide shows signals for the three aromatic protons. In this compound, the intensity of these signals is significantly reduced. The isotopic enrichment is calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated reference signal (e.g., the amide protons) or a known internal standard.

Structural Confirmation by Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and structure of this compound.

Instrumentation:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 system or equivalent

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 100 ng/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to elute the analyte

    • Flow Rate: 0.4 mL/minute

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): m/z 127.1 (corresponding to [M+H]⁺ of this compound)

      • Product Ion (Q3): A characteristic fragment ion is monitored.

  • Data Analysis: The mass spectrum should show a prominent peak at m/z 127.1, confirming the molecular weight of the deuterated compound. The fragmentation pattern in the MS/MS spectrum should be consistent with the structure of this compound.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analysis and the compound itself.

Certificate_of_Analysis_Workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_data Data Review & Reporting cluster_release Product Release Sample This compound Sample Login Sample Login & Tracking Sample->Login GC Purity (GC) Login->GC NMR Isotopic Enrichment (NMR) Login->NMR MS Structure (MS) Login->MS Review Data Review & Approval GC->Review NMR->Review MS->Review CoA Certificate of Analysis Generation Review->CoA Release Product Release to Customer CoA->Release

Caption: Workflow for generating a Certificate of Analysis.

Caption: Chemical structures of Pyrazinamide and this compound.

The Indispensable Role of Deuterium Labeling in Internal Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role. This technical guide provides a comprehensive overview of the principles, applications, and best practices associated with the use of deuterium-labeled internal standards, with a focus on their application in mass spectrometry-based quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the internal standard) is added to a sample at the earliest stage of analysis.[1] The underlying assumption is that the labeled and unlabeled (native) analyte will behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2] Because the internal standard is chemically identical to the analyte, it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[3]

The quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement provides a level of accuracy and precision that is often unattainable with external calibration methods.

Advantages of Deuterium Labeling

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[2] Its use in internal standards offers several key advantages:

  • Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[4] Deuterated starting materials and reagents are also more readily available.

  • High Isotopic Purity: Deuterium labeling can often be achieved with high levels of isotopic enrichment.

  • Minimal Perturbation to Molecular Structure: The substitution of hydrogen with deuterium results in a minimal change to the overall size and structure of the molecule, generally preserving its physicochemical properties.

The Deuterium Isotope Effect: A Critical Consideration

While the chemical behavior of a deuterated molecule is very similar to its non-labeled counterpart, it is not identical. The mass difference between protium (¹H) and deuterium (²H) can lead to the "deuterium isotope effect," which can manifest in several ways:

  • Chromatographic Separation: In liquid chromatography (LC), particularly reverse-phase LC, deuterated compounds may elute slightly earlier than their non-deuterated analogs. This is attributed to subtle differences in polarity and hydrophobic interactions. This chromatographic shift can be problematic if the analyte and internal standard elute into regions with different levels of matrix-induced ion suppression or enhancement, potentially compromising quantification accuracy.[5]

  • Differences in Fragmentation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to altered fragmentation patterns in the mass spectrometer's collision cell, which needs to be considered when selecting precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

  • Hydrogen/Deuterium Exchange: Deuterium atoms on certain functional groups (e.g., -OH, -NH, -SH) or at acidic carbon positions can be susceptible to back-exchange with protons from the solvent or matrix.[2][6] This can lead to a decrease in the signal of the deuterated internal standard and an artificial inflation of the analyte signal. Careful selection of the labeling position is crucial to avoid this issue.

Data Presentation: Quantitative Comparison of Internal Standards

The choice of isotopic label can have a tangible impact on analytical performance. The following tables summarize quantitative data from various studies, highlighting the differences between deuterium-labeled and ¹³C-labeled internal standards.

AnalyteInternal StandardChromatographic SystemRetention Time Shift (Analyte vs. IS)Impact on QuantificationReference
OlanzapineOlanzapine-d3Normal-Phase LC-MS/MS0.06 minExplained by differences in binding energy, highlighting the deuterium isotope effect.
Des-methyl OlanzapineDes-methyl Olanzapine-d8Normal-Phase LC-MS/MS0.12 minLarger resolution observed compared to the d3-labeled olanzapine.
Various Aldehydesd3-2,4-dinitrophenylhydrazineReversed-Phase LCSignificant shifts observedUnacceptable differences (>15%) in quantification from biological matrices.
Various Aldehydes¹⁵N-2,4-dinitrophenylhydrazineReversed-Phase LCNo significant shifts observedRecommended over deuterium labeling to avoid chromatographic isotope effects.
ParameterDeuterium-Labeled IS¹³C-Labeled ISKey Considerations
Matrix Effect Compensation Can be compromised by chromatographic shifts, leading to differential ion suppression/enhancement.[5]Generally provides better compensation due to co-elution with the analyte.The degree of matrix effect can vary significantly between different biological lots.
Extraction Recovery Differences of up to 35% have been reported between the analyte and its deuterated internal standard (e.g., haloperidol).Typically shows more consistent extraction recovery with the analyte.The choice of extraction method can influence the degree of differential recovery.
Stability (H/D Exchange) Susceptible to back-exchange at labile positions, potentially leading to inaccurate results.[2][6]Not susceptible to exchange, providing greater stability.Labeling at stable C-H bonds is critical for deuterated standards.

Experimental Protocols

Protocol 1: General Workflow for Small Molecule Quantification in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of a small molecule drug in a biological matrix, such as plasma, using a deuterium-labeled internal standard.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the IS working solution (a known, fixed concentration).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile (or other suitable protein precipitation agent) to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable reverse-phase C18 column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

      • Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize and select specific precursor-to-product ion transitions for both the analyte and the IS.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS for each sample, calibrator, and QC.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Workflow for Proteome-Wide Protein Turnover Analysis using D₂O Labeling

This protocol is adapted from studies using heavy water (D₂O) to measure protein synthesis and degradation rates across the proteome.

  • Cell Culture and D₂O Labeling:

    • Culture cells in standard growth medium.

    • To initiate labeling, replace the standard medium with a medium containing a known enrichment of D₂O (e.g., 4-8%).

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of deuterium into newly synthesized proteins.

  • Protein Extraction and Digestion:

    • Lyse the harvested cells and extract the total protein.

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT).

    • Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Digest the proteins into peptides using a protease (e.g., trypsin).

  • Peptide Desalting and LC-MS/MS Analysis:

    • Desalt the peptide samples using a solid-phase extraction (SPE) method (e.g., C18 StageTips).

    • Analyze the desalted peptides by high-resolution LC-MS/MS.

      • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant) to identify peptides and proteins from the MS/MS spectra.

    • Determine the isotopic enrichment of deuterium in each peptide at each time point by analyzing the isotopic distribution in the MS1 spectra.

    • Calculate the fractional synthesis rate (k_syn) for each protein by fitting the deuterium incorporation data over time to an exponential rise model.

    • The protein degradation rate (k_deg) can be inferred from the synthesis rate at steady state.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and concepts related to the use of deuterium-labeled internal standards.

G General Workflow for Bioanalytical Quantification using a Deuterium-Labeled Internal Standard cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterium-Labeled Internal Standard (IS) Sample->Spike Extraction Extraction / Protein Precipitation Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation of Analyte and IS) Reconstitution->LC MS Mass Spectrometry (Detection and Quantification) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification G Decision Tree for Selecting an Appropriate Internal Standard Start Start: Need for an Internal Standard IsotopeEffect Is Deuterium Isotope Effect a Major Concern? Start->IsotopeEffect Cost Is Cost a Major Constraint? IsotopeEffect->Cost No Use13C Consider ¹³C or ¹⁵N-Labeled IS IsotopeEffect->Use13C Yes Availability Is a Deuterated Standard Readily Available? Cost->Availability Yes Cost->Use13C No UseDeuterated Use Deuterium-Labeled IS (with careful validation) Availability->UseDeuterated Yes CustomSynth Consider Custom Synthesis Availability->CustomSynth No G Metabolic Pathway Elucidation using Deuterium Labeling cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase cluster_Interpretation Data Interpretation LabeledSubstrate Administer Deuterium-Labeled Substrate (e.g., D-Glucose) Metabolism In Vivo / In Vitro Metabolism LabeledSubstrate->Metabolism SampleCollection Collect Biological Samples (e.g., Plasma, Tissue) Metabolism->SampleCollection Extraction Extract Metabolites SampleCollection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS MassShift Detect Mass Shifts in Metabolites LCMS->MassShift PathwayMapping Map Deuterium Incorporation onto Metabolic Pathways MassShift->PathwayMapping FluxAnalysis Metabolic Flux Analysis PathwayMapping->FluxAnalysis Mechanism Elucidate Reaction Mechanisms PathwayMapping->Mechanism

References

molecular weight and formula of Pyrazinamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide-d3 is the deuterated form of Pyrazinamide, a critical first-line antitubercular agent. As a stable isotope-labeled compound, this compound serves as an invaluable tool in clinical and research settings, primarily as an internal standard for pharmacokinetic studies and therapeutic drug monitoring using mass spectrometry. Its use allows for precise and accurate quantification of Pyrazinamide in biological matrices, aiding in the optimization of tuberculosis treatment regimens. This guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental applications of this compound.

Molecular Profile

The fundamental properties of this compound are summarized in the table below. These values are crucial for analytical method development and interpretation of experimental data.

PropertyValueReferences
Chemical Name Pyrazine-d3-2-carboxamide[1]
Molecular Formula C₅H₂D₃N₃O[2]
Molecular Weight Approximately 126.13 g/mol [1]
CAS Number 1432059-16-9[1]
Parent Drug Pyrazinamide[2]

Mechanism of Action of Pyrazinamide

This compound is chemically and biologically analogous to Pyrazinamide. Therefore, understanding the mechanism of action of the parent compound is essential. Pyrazinamide is a prodrug that requires activation within Mycobacterium tuberculosis.

The activation and proposed mechanisms of action are as follows:

  • Uptake and Activation : Pyrazinamide passively diffuses into Mycobacterium tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts Pyrazinamide into its active form, pyrazinoic acid (POA).[3]

  • Acidic Environment Accumulation : The acidic environment within tuberculous lesions is crucial for Pyrazinamide's efficacy. In this acidic milieu, pyrazinoic acid is protonated to form HPOA, which is less readily effluxed from the bacterial cell, leading to its accumulation.[3][4]

  • Disruption of Cellular Functions : The accumulation of pyrazinoic acid is thought to disrupt several vital cellular functions, although the precise target remains a subject of research. Proposed mechanisms include:

    • Inhibition of Fatty Acid Synthase I (FAS-I) : This enzyme is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3][5]

    • Disruption of Membrane Potential and Energy Production : The accumulation of the acidic POA may disrupt the membrane potential and interfere with cellular energy production.[5][6]

    • Inhibition of Trans-translation : It has been suggested that POA may bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process essential for rescuing stalled ribosomes.[6]

Resistance to Pyrazinamide is often associated with mutations in the pncA gene, which prevent the conversion of the prodrug to its active form.[3][7]

Pyrazinamide_Mechanism Pyrazinamide Mechanism of Action cluster_extracellular Extracellular (Acidic pH) cluster_mycobacterium Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int Pyrazinamide (PZA) PZA_ext->PZA_int Passive Diffusion HPOA_ext Protonated Pyrazinoic Acid (HPOA) POA Pyrazinoic Acid (POA) HPOA_ext->POA Re-entry & Accumulation PZase Pyrazinamidase (pncA) PZA_int->PZase PZase->POA Conversion POA->HPOA_ext Protonation in acidic pH Efflux Weak Efflux POA->Efflux Targets Cellular Targets (FAS-I, Membrane Potential, etc.) POA->Targets Inhibition/Disruption Efflux->PZA_ext Inefficient Efflux Damage Cellular Damage & Death Targets->Damage

Pyrazinamide's activation and mechanism of action.

Experimental Protocols: Use as an Internal Standard

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Pyrazinamide in biological samples such as plasma or cerebrospinal fluid.[8][9] A general workflow for such an experiment is outlined below.

Objective : To determine the concentration of Pyrazinamide in a patient's plasma sample.

Materials :

  • Plasma sample from a patient treated with Pyrazinamide.

  • This compound (internal standard).

  • LC-MS/MS system.

  • Solid-phase extraction (SPE) or protein precipitation reagents.

  • Appropriate solvents and buffers.

Methodology :

  • Sample Preparation :

    • A known concentration of this compound is spiked into the plasma sample.

    • Proteins are removed from the plasma sample, typically through protein precipitation with a solvent like methanol or acetonitrile, or through solid-phase extraction.[9][10]

  • Chromatographic Separation :

    • The processed sample is injected into an HPLC system.

    • Pyrazinamide and this compound are separated from other sample components on a suitable analytical column (e.g., a C8 or C18 reversed-phase column).[9]

  • Mass Spectrometric Detection :

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Pyrazinamide and this compound. For example:

      • Pyrazinamide: m/z 124.1 → 78.9[11]

      • This compound: m/z 127.2 → 84.1[9] or m/z 126.9 → 81.9[11]

  • Quantification :

    • The peak areas for both Pyrazinamide and this compound are measured.

    • A calibration curve is generated using standards with known concentrations of Pyrazinamide and a constant concentration of this compound.

    • The ratio of the peak area of Pyrazinamide to the peak area of this compound in the patient sample is used to determine the concentration of Pyrazinamide by interpolating from the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample spike Spike with this compound start->spike extract Protein Precipitation / SPE spike->extract hplc LC Separation extract->hplc msms MS/MS Detection hplc->msms quant Quantification (Peak Area Ratio) msms->quant result Determine Concentration quant->result

Workflow for quantifying Pyrazinamide using this compound.

Conclusion

This compound is an essential analytical tool for researchers and clinicians working on tuberculosis. Its use as an internal standard enables the reliable quantification of Pyrazinamide, contributing to a better understanding of its pharmacokinetics and the optimization of patient treatment. The information provided in this guide serves as a foundational resource for professionals in the field of drug development and infectious disease research.

References

An In-depth Technical Guide to Pyrazinamide-d3 in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) combination therapy, valued for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli. Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing treatment regimens and developing new anti-TB agents. Pyrazinamide-d3, a deuterated analog of PZA, serves as an indispensable tool in this research. This technical guide provides a comprehensive overview of this compound's role in TB research, focusing on its application in bioanalytical methods, and details experimental protocols for its use. While direct comparative pharmacokinetic data between PZA and its deuterated form is not publicly available due to its primary use as an internal standard, this guide will furnish detailed pharmacokinetic data for PZA, obtained through methods reliant on this compound.

Introduction to Pyrazinamide and the Role of Deuteration

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1] POA is particularly effective in the acidic environment of caseous necrotic lesions where TB bacilli are often found in a non-replicating state. The precise mechanism of action of POA is still under investigation but is thought to involve the disruption of membrane transport and energy metabolism.[1][2]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in pharmaceutical research to alter the metabolic profile of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism (the kinetic isotope effect), potentially resulting in a longer half-life and altered pharmacokinetic profile. In the context of TB research, this compound is almost exclusively utilized as an internal standard for the accurate quantification of PZA in biological matrices during pharmacokinetic studies.[3] Its identical chemical properties to PZA, but distinct mass, make it the ideal reference compound for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4][5]

Quantitative Data: Pharmacokinetics of Pyrazinamide

The following tables summarize key pharmacokinetic parameters of Pyrazinamide in various preclinical and clinical settings. This data is typically generated using LC-MS/MS methods that employ this compound as an internal standard to ensure accuracy and precision.

Table 1: Pharmacokinetic Parameters of Pyrazinamide in Animal Models

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Mice (BALB/c)150~45~1~200~2.5[6]
Guinea Pigs300~50~2~350~4[6]
Rats (Wistar)5048.3 ± 5.21.0258.4 ± 28.14.2 ± 0.5[7]

Table 2: Pharmacokinetic Parameters of Pyrazinamide in Humans

PopulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋₂₄ (mg·h/L)Half-life (h)Reference
Healthy Adult Volunteers20-2530-50~2363 (target)9-10[8]
TB/HIV Co-infected Patients2532.4 (median)2 (median)364 (median)9-10[9]
Pediatric Patients35.7 (mean)47.8 (median)2 (median)317 (median)Not Reported[4][10]

Experimental Protocols

In Vivo Efficacy Study in a Murine Model of Tuberculosis

This protocol describes a typical experimental workflow to assess the efficacy of Pyrazinamide, where this compound would be used in the subsequent bioanalysis of plasma samples.

Objective: To determine the bactericidal activity of Pyrazinamide in mice chronically infected with Mycobacterium tuberculosis.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Pyrazinamide

  • 7H9 broth and 7H11 agar media

  • Aerosol infection chamber

  • Oral gavage needles

Procedure:

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection in the lungs.[11]

  • Treatment Initiation: Treatment is initiated 4 weeks post-infection.

  • Dosing: Pyrazinamide is administered orally via gavage, typically 5 days a week for 4-8 weeks. Doses can range from 37.5 to 300 mg/kg to evaluate dose-dependent effects.[6]

  • Sample Collection: At specified time points during and after treatment, groups of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar to determine the bacterial load (colony-forming units, CFU).

  • Pharmacokinetic Analysis: Blood samples are collected via cardiac puncture at various time points after the final dose to determine the plasma concentration of Pyrazinamide. These samples are processed to plasma and stored at -80°C until LC-MS/MS analysis, which will utilize this compound as an internal standard.

Quantification of Pyrazinamide in Plasma using LC-MS/MS

This protocol outlines a standard method for the bioanalysis of Pyrazinamide in plasma samples.

Objective: To accurately quantify the concentration of Pyrazinamide in plasma samples.

Materials:

  • Plasma samples from in vivo studies

  • Pyrazinamide analytical standard

  • This compound (internal standard)

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade)

  • Water (ultrapure)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound as the internal standard.[12]

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject a small volume (e.g., 5-10 µL) of the supernatant onto a C18 column.

      • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometric Detection:

      • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

      • Monitor the specific mass transitions (precursor ion → product ion) for Pyrazinamide and this compound. A common transition for Pyrazinamide is m/z 124 → 81.[3]

  • Quantification:

    • A calibration curve is generated by spiking known concentrations of Pyrazinamide into blank plasma and processing them in the same manner as the study samples.

    • The concentration of Pyrazinamide in the unknown samples is determined by calculating the ratio of the peak area of Pyrazinamide to the peak area of the this compound internal standard and comparing this ratio to the calibration curve.

Visualizations

Metabolic Pathway of Pyrazinamide

Pyrazinamide_Metabolism PZA Pyrazinamide POA Pyrazinoic Acid (Active Form) PZA->POA Pyrazinamidase (Mycobacterial) Amidase (Human) OH_PZA 5-Hydroxy-Pyrazinamide PZA->OH_PZA Xanthine Oxidase OH_POA 5-Hydroxy-Pyrazinoic Acid POA->OH_POA Xanthine Oxidase Excretion Renal Excretion POA->Excretion OH_PZA->OH_POA Amidase OH_POA->Excretion

Caption: Metabolic conversion of Pyrazinamide to its active and hydroxylated forms.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Bioanalytical Phase Animal_Model TB-Infected Animal Model (e.g., Mouse) Dosing Oral Administration of Pyrazinamide Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation with this compound IS) Plasma_Separation->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Analysis Data Processing and Quantification LC_MSMS->Data_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) Data_Analysis->PK_Modeling

Caption: Workflow for a typical preclinical pharmacokinetic study of Pyrazinamide.

Conclusion

This compound is a critical analytical tool that enables the robust and accurate quantification of Pyrazinamide in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalysis is fundamental to conducting reliable pharmacokinetic and pharmacodynamic studies of this essential anti-tuberculosis drug. While direct comparative studies on the pharmacokinetics of this compound itself are not a focus of current research, its application underpins the generation of high-quality data for the parent compound, thereby facilitating a deeper understanding of Pyrazinamide's clinical efficacy and safety profile. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for incorporating this compound into their TB drug development programs.

References

Pyrazinamide-d3 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Pyrazinamide-d3, a deuterated analog of the frontline tuberculosis drug Pyrazinamide. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, purchasing, and the biochemical pathways associated with its parent compound.

Supplier and Purchasing Information

This compound is available from a variety of chemical suppliers. While pricing is often available upon request, the following table summarizes key quantitative data for this compound from several listed suppliers to facilitate comparison.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentAvailable Quantities
MedchemExpress 1432059-16-9C5H2D3N3O126.1399.84% (GC)[1]99.10%[1]Inquire for details
Bolise 1432059-16-9C5H2D3N3O126.13≥95.0% (HPLC)[2]Not specifiedInquire for details
Simson Pharma 1432059-16-9C5H2N3OD3126.13Not specifiedNot specifiedInquire for details
Clearsynth 1432059-16-9C5H2D3N3O126.13Not specifiedNot specified1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[3]
Santa Cruz Biotechnology 1432059-16-9C5H2D3N3O126.11Not specifiedNot specifiedInquire for details
LGC Standards Not specifiedC5H2D3N3O126.062Not specifiedNot specified25 mg
Topbatt Chemical 1432059-16-9C5H2D3N3O126.13Not specifiedNot specifiedInquire for details
Pharmaffiliates 1432059-16-9C5H2D3N3O126.13Not specifiedNot specifiedInquire for details

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that requires activation within the Mycobacterium tuberculosis cell to exert its bactericidal effects. The mechanism is multifaceted and particularly effective in the acidic environment of tuberculous lesions.[4][5]

The primary mechanism of action involves the following steps:

  • Uptake and Conversion: Pyrazinamide diffuses into M. tuberculosis.[6]

  • Enzymatic Activation: Inside the bacterium, the enzyme pyrazinamidase (PncA) converts Pyrazinamide to its active form, pyrazinoic acid (POA).[4][5][7]

  • Cellular Disruption: POA disrupts multiple cellular processes, leading to cell death. The proposed targets and effects include:

    • Inhibition of Fatty Acid Synthase I (FAS-I): POA inhibits FAS-I, an enzyme essential for the synthesis of fatty acids required for the mycobacterial cell wall.[4][5][6]

    • Disruption of Membrane Energetics: The accumulation of POA disrupts membrane potential and transport functions, interfering with energy production.[4][5]

    • Inhibition of Trans-translation: POA has been shown to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a ribosome rescue mechanism.[6][7]

    • Cytosolic Acidification: In acidic environments, POA can be protonated, re-enter the cell, and accumulate, leading to a detrimental drop in intracellular pH.[4][8]

Pyrazinamide_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell Mycobacterium tuberculosis cluster_targets Cellular Targets cluster_effects Cellular Effects PZA_ext Pyrazinamide (PZA) PZA_int Pyrazinamide (PZA) PZA_ext->PZA_int Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Conversion FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Membrane Membrane Energetics POA->Membrane RpsA Ribosomal Protein S1 (RpsA) POA->RpsA pH Intracellular pH POA->pH FAS1_inhibition Inhibition of Fatty Acid Synthesis FAS1->FAS1_inhibition Membrane_disruption Disruption of Membrane Potential Membrane->Membrane_disruption Trans_translation_inhibition Inhibition of Trans-translation RpsA->Trans_translation_inhibition Acidification Cytosolic Acidification pH->Acidification Death Bacterial Cell Death FAS1_inhibition->Death Membrane_disruption->Death Trans_translation_inhibition->Death Acidification->Death

Pyrazinamide's mechanism of action within M. tuberculosis.

Experimental Protocols

Detailed experimental protocols for studies involving this compound are highly specific to the research question and are typically found in the materials and methods section of peer-reviewed scientific publications. However, a generalized workflow for a pharmacokinetic study using this compound is outlined below. The use of a deuterated standard like this compound is common in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of the drug.[2]

Experimental_Workflow start Start prep Prepare this compound Standard Solutions start->prep admin Administer Pyrazinamide to Animal Model start->admin spike Spike Samples with this compound Internal Standard prep->spike sample Collect Biological Samples (e.g., plasma, tissue) at Time Points admin->sample sample->spike extract Extract Analytes from Samples spike->extract analyze Analyze by LC-MS/MS extract->analyze quantify Quantify Pyrazinamide Concentration using this compound Standard Curve analyze->quantify pk_model Pharmacokinetic Modeling quantify->pk_model end End pk_model->end

A generalized workflow for a pharmacokinetic study using this compound.

References

Methodological & Application

Application Note and Protocol for the Quantitative Analysis of Pyrazinamide in Human Plasma using Pyrazinamide-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazinamide is a crucial first-line antitubercular drug. Therapeutic drug monitoring of Pyrazinamide is essential to optimize treatment efficacy and minimize toxicity. This application note provides a detailed protocol for the quantitative analysis of Pyrazinamide in human plasma using a stable isotope-labeled internal standard, Pyrazinamide-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, specific, and suitable for pharmacokinetic studies.

Principle

The method involves the extraction of Pyrazinamide and the internal standard (IS), this compound, from human plasma, followed by chromatographic separation and detection using a tandem mass spectrometer. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Two primary methods for sample preparation are detailed below: Protein Precipitation (a simple and rapid method) and Solid-Phase Extraction (which provides a cleaner extract).

This method is rapid and requires a small sample volume, making it suitable for high-throughput analysis.[1][2]

Materials:

  • Human plasma with potassium EDTA as an anticoagulant

  • Pyrazinamide and this compound reference standards

  • Acetonitrile (HPLC grade)[3][4]

  • Methanol (HPLC grade)

  • 0.1% Formic acid in water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Pyrazinamide and this compound in methanol.

    • Prepare working standard solutions for calibration curve and quality control (QC) samples by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v).

    • Prepare a working solution of the internal standard (this compound) in the same diluent.

  • Sample Spiking:

    • For calibration standards and QC samples, spike 5 µL of the respective working standard solutions into 95 µL of blank human plasma.

  • Precipitation:

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard, this compound.

    • Vortex the mixture vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[1][2]

  • Sample Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • The sample is now ready for injection into the LC-MS/MS system.

SPE provides a cleaner sample extract by removing more interfering matrix components.

Materials:

  • Human plasma with potassium EDTA as an anticoagulant

  • Pyrazinamide and this compound reference standards

  • Methanol (HPLC grade)

  • 0.1% Formic acid in water

  • SPE cartridges (e.g., Mixed-mode Cation Exchange)

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

Protocol:

  • Preparation of Stock and Working Solutions: As described in section 3.1.1.

  • Sample Pre-treatment:

    • To 200 µL of plasma sample, add 50 µL of the internal standard working solution.

    • Add 400 µL of 0.1% formic acid and vortex for 10 seconds.[5]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[5]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 x 0.5 mL of ultrapure water to remove unbound substances.[5]

  • Elution:

    • Elute Pyrazinamide and the internal standard with 0.4 mL of the mobile phase.[5]

  • Injection:

    • Inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Method

The following are typical parameters that can be optimized for specific instrumentation.

ParameterCondition 1Condition 2
Column Hypurity C8 (100 x 4.6 mm, 5 µm)[6]Inertsil ODS3 C18 (150 x 4.6 mm, 5 µm)[7]
Mobile Phase A 10 mM Ammonium Acetate in water[6]0.03% Triethylamine in water[7]
Mobile Phase B Organic mixture (e.g., Acetonitrile)[6]Methanol[7]
Gradient/Isocratic Isocratic: 50:50 (A:B)[6]Isocratic: 15:85 (A:B)[7]
Flow Rate 1.0 mL/min[6]0.5 mL/min[7]
Column Temperature 30 °C[6]Ambient
Injection Volume 10 µL[5]10 µL
Run Time 3 minutes[6]6 minutes[7]
ParameterSetting
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive[5][8]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Pyrazinamide) m/z 124.2 -> 81.0[6], m/z 124.1 -> 79.16[5], m/z 124.1 -> 81.0[9]
MRM Transition (this compound) m/z 127.2 -> 84.0[6]
Ion Spray Voltage 5000 V[5]
Source Temperature 550 °C[8]
Collision Gas Nitrogen

Data Presentation: Quantitative Summary

The following tables summarize the performance characteristics of the described methods.

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
Pyrazinamide0.5 - 100[6]0.5> 0.99
Pyrazinamide0.935 - 60.408[5]0.935> 0.99
Pyrazinamide1 - 65[8]1> 0.99

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC< 15< 1585 - 11585 - 115
MQC< 15< 1585 - 11585 - 115
HQC< 15< 1585 - 11585 - 115
Acceptance criteria as per general bioanalytical method validation guidelines.

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)
PyrazinamideSolid-Phase Extraction> 61[5]
PyrazinamideSolid-Phase Extraction> 85[6]
PyrazinamideProtein Precipitation≥ 85[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Pyrazinamide in human plasma.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing human_plasma Human Plasma Collection (K2EDTA) spike_is Spike with This compound (IS) human_plasma->spike_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) spike_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation (C18 or C8 Column) supernatant_transfer->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Pyrazinamide calibration_curve->quantification

Caption: Workflow for Pyrazinamide analysis in plasma.

References

Application Notes and Protocols for Pyrazinamide-d3 Sample Preparation in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the preparation of urine samples for the quantitative analysis of Pyrazinamide-d3, an isotopically labeled internal standard for Pyrazinamide. These protocols are intended for researchers, scientists, and drug development professionals working on pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction

Pyrazinamide is a crucial first-line antituberculosis drug. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of pyrazinamide in biological matrices like urine by compensating for matrix effects and variability in sample processing. The choice of sample preparation technique is critical to ensure high recovery, minimize interference, and achieve the required sensitivity and reproducibility, particularly for analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document outlines three common and effective sample preparation techniques for this compound in human urine:

  • Direct Dilution ("Dilute-and-Shoot") : A simple and rapid method suitable for high-throughput analysis.

  • Protein Precipitation (PPT) : A straightforward technique to remove proteins and other macromolecules.

  • Solid-Phase Extraction (SPE) : A more selective method for sample cleanup and concentration, leading to cleaner extracts and potentially lower limits of quantification.

Data Presentation

The following table summarizes the quantitative data for a validated UPLC-MS/MS method for the analysis of pyrazinamide in urine, which can be considered indicative for methods employing this compound as an internal standard.

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.5 µg/mL[1]
Intraday Precision (%RSD)3.9–13.3%[1]
Interday Precision (%RSD)1.4–14.3%[1]
Intraday Accuracy87.7–108.6%[1]
Interday Accuracy90.0–114.0%[1]

Experimental Protocols

Protocol 1: Direct Dilution ("Dilute-and-Shoot")

This method is the simplest and fastest, involving the dilution of the urine sample with a suitable solvent before direct injection into the analytical instrument. It is particularly well-suited for LC-MS/MS analysis where the high selectivity of the detector can tolerate less clean samples.

Materials:

  • Human urine sample

  • This compound internal standard (IS) working solution

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Allow frozen urine samples to thaw completely at room temperature.

  • Vortex the urine sample for 10-15 seconds to ensure homogeneity.

  • Centrifuge the urine sample at 4000 rpm for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, add 100 µL of the urine supernatant.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 890 µL of a dilution solvent (e.g., 50:50 methanol:water, v/v) to bring the total volume to 1 mL.

  • Vortex the mixture for 30 seconds.

  • Transfer the diluted sample to an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This protocol uses a solvent to precipitate proteins from the urine sample, which are then removed by centrifugation. This results in a cleaner sample compared to direct dilution.

Materials:

  • Human urine sample

  • This compound internal standard (IS) working solution

  • Acetonitrile (HPLC or LC-MS grade), ice-cold

  • Vortex mixer

  • Centrifuge (refrigerated, if possible)

  • Autosampler vials

Procedure:

  • Allow frozen urine samples to thaw completely at room temperature.

  • Vortex the urine sample for 10-15 seconds.

  • In a microcentrifuge tube, add 200 µL of the urine sample.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[2]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • The sample is now ready for injection. If the concentration of the analyte is expected to be high, an evaporation and reconstitution step in the mobile phase may be added.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup by utilizing a solid sorbent to selectively retain the analyte of interest while interferences are washed away. This technique can also be used to concentrate the sample, thereby increasing sensitivity.

Materials:

  • Human urine sample

  • This compound internal standard (IS) working solution

  • Mixed-mode cation exchange SPE cartridge

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw and vortex the urine sample.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take 500 µL of the urine supernatant and add 500 µL of 2% formic acid in water.

    • Add 25 µL of the this compound internal standard working solution and vortex.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under high vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Visualizations

G cluster_0 Direct Dilution Workflow A Urine Sample B Vortex & Centrifuge A->B C Add Internal Standard (PZA-d3) B->C D Dilute with Solvent C->D E Vortex D->E F Transfer to Vial E->F G Inject into LC-MS/MS F->G

Caption: Workflow for Direct Dilution sample preparation.

G cluster_1 Protein Precipitation Workflow A Urine Sample B Add Internal Standard (PZA-d3) A->B C Add Cold Acetonitrile B->C D Vortex Vigorously C->D E Centrifuge at 10,000 x g D->E F Collect Supernatant E->F G Inject into LC-MS/MS F->G

Caption: Workflow for Protein Precipitation.

G cluster_2 Solid-Phase Extraction Workflow cluster_pre Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution A Urine Sample B Add IS & Acidify A->B D Load Sample B->D C Condition C->D E Wash D->E F Elute E->F G Evaporate to Dryness F->G H Reconstitute G->H I Inject into LC-MS/MS H->I

Caption: Workflow for Solid-Phase Extraction.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Pyrazinamide Using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line antituberculosis therapy, exhibiting potent sterilizing activity against Mycobacterium tuberculosis, particularly in the acidic environment of macrophages.[1][2][3] Therapeutic drug monitoring (TDM) of PZA is crucial for optimizing treatment efficacy, minimizing toxicity, and preventing the emergence of drug resistance.[1][4][5] Variability in patient pharmacokinetics underscores the need for individualized dosing, which can be guided by accurate measurement of plasma drug concentrations.[1]

This document provides a detailed protocol for the quantitative analysis of pyrazinamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a labeled internal standard, such as Pyrazinamide-d3 or Isoniazid-d4, is the gold standard for correcting matrix effects and improving analytical accuracy and precision.[1][4][5]

Principle of the Method

This method involves the extraction of pyrazinamide and the labeled internal standard from human plasma via protein precipitation. The prepared samples are then injected into an LC-MS/MS system for separation and quantification. The concentration of pyrazinamide in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank plasma matrix.

Experimental Workflow

Pyrazinamide TDM Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (100 µL) Add_IS Add Labeled Internal Standard Sample->Add_IS Add_Protein_Precipitant Add Protein Precipitating Agent (e.g., Methanol/Acetonitrile) Add_IS->Add_Protein_Precipitant Vortex Vortex Mix Add_Protein_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine PZA Concentration Calibration_Curve->Concentration_Determination

Caption: High-level workflow for pyrazinamide TDM.

Materials and Reagents

ItemSupplier/Grade
Pyrazinamide Reference StandardUSP or equivalent
This compound or Isoniazid-d4 (Labeled IS)Certified Reference Material
MethanolHPLC or LC-MS grade
AcetonitrileHPLC or LC-MS grade
Formic AcidLC-MS grade
Ammonium FormateLC-MS grade
Ultrapure WaterType I, 18.2 MΩ·cm
Blank Human Plasma (with Anticoagulant)Sourced ethically

Equipment

EquipmentSpecification
Liquid Chromatography SystemUPLC/HPLC system
Mass SpectrometerTriple quadrupole mass spectrometer
Analytical ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm)
CentrifugeCapable of >10,000 x g
Vortex MixerStandard laboratory model
PipettesCalibrated precision pipettes
Autosampler VialsGlass or polypropylene

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Pyrazinamide Stock Solution (1 mg/mL): Accurately weigh and dissolve the pyrazinamide reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the labeled internal standard in methanol.

  • Working Solutions: Prepare a series of pyrazinamide working solutions by serially diluting the stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.[4] A separate stock solution should be used for QC sample preparation to ensure accuracy.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with the appropriate solvent (e.g., methanol/acetonitrile) to the desired concentration for spiking into samples.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank human plasma with the pyrazinamide working solutions to achieve a series of calibration standards. A typical calibration curve range for pyrazinamide is 1.0 to 65 µg/mL.[4]

  • Similarly, prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 25, and 55 µg/mL).[4]

Table 1: Example Calibration and QC Sample Concentrations

Sample TypeConcentration (µg/mL)
Calibration Standard 11.0
Calibration Standard 22.5
Calibration Standard 310.0
Calibration Standard 420.0
Calibration Standard 535.0
Calibration Standard 650.0
Calibration Standard 765.0
QC Low (LQC)3.0
QC Medium (MQC)25.0
QC High (HQC)55.0

Sample Preparation (Protein Precipitation)

G start Start: Plasma Sample (Patient, Calibrator, or QC) add_is Add 50 µL of Internal Standard Working Solution start->add_is add_precipitant Add 300 µL of cold Methanol/ Acetonitrile (1:1 v/v) add_is->add_precipitant vortex Vortex for 3 minutes add_precipitant->vortex centrifuge Centrifuge at 14,000 rpm for 5 minutes vortex->centrifuge transfer Transfer supernatant to a clean tube or well plate centrifuge->transfer dilute Dilute with ultrapure water (e.g., 10-fold) transfer->dilute inject Inject into LC-MS/MS System dilute->inject

References

Solid Phase Extraction Protocol for Enhanced Analysis of Pyrazinamide and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A robust and reliable solid phase extraction (SPE) method has been developed for the simultaneous quantification of the first-line anti-tuberculosis drug Pyrazinamide and its deuterated internal standard, Pyrazinamide-d3, in biological matrices. This application note provides a detailed protocol suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

This method utilizes mixed-mode cation exchange or polymeric reversed-phase SPE cartridges to achieve high recovery and clean extracts, ensuring accurate and precise results when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the SPE method for Pyrazinamide and this compound, as established in various studies.

Table 1: Method Performance Characteristics

ParameterPyrazinamideThis compound (Internal Standard)Reference
Recovery>85%Not explicitly stated, but used for normalization[1]
Linearity Range0.05–100 µg/mL (depending on the specific assay)N/A[1][2]
Correlation Coefficient (r²)>0.99N/A[1][3]
Lower Limit of Quantification (LLOQ)0.5 µg/mL to 5 µg/mL (depending on the specific assay)N/A[2][4]

Table 2: LC-MS/MS Parameters

AnalyteIon Transition (m/z)Reference
Pyrazinamide124.2 → 81[1]
This compound127.2 → 84[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid phase extraction workflow for Pyrazinamide and its internal standard.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Pretreat Pre-treatment (e.g., Acidification) Spike->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition Cartridge (e.g., Methanol, Water) Equilibrate 2. Equilibrate Cartridge (e.g., Equilibration Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge (e.g., Acidic Solution, Organic Solvent) Load->Wash Elute 5. Elute Analytes (e.g., Methanolic Ammonia) Wash->Elute Drydown Evaporate Eluate Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid Phase Extraction Workflow for Pyrazinamide Analysis.

Detailed Experimental Protocol

This protocol is a composite based on methods described for the extraction of Pyrazinamide from biological fluids.[1][5] It is recommended to optimize the volumes and concentrations for your specific application. Two alternative sorbents are presented: mixed-mode cation exchange (e.g., Hi-purity MCX) and polymeric reversed-phase (e.g., Strata-X).

Materials and Reagents:

  • SPE Cartridges:

    • Option A: Mixed-Mode Cation Exchange (MCX) cartridges

    • Option B: Polymeric Reversed-Phase (e.g., Strata-X) cartridges[5]

  • Pyrazinamide and this compound standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid

  • Ammonium hydroxide

  • Biological matrix (e.g., human plasma, cerebrospinal fluid)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Preparation: a. Thaw biological samples (e.g., 150 µL of plasma) to room temperature.[1] b. Add an appropriate amount of this compound internal standard solution. c. Vortex mix for 30 seconds. d. For MCX, acidify the sample by adding a small volume of an acidic solution (e.g., 2% formic acid in water) to ensure the analyte is charged.

  • SPE Cartridge Conditioning: a. Place the SPE cartridges on the vacuum manifold. b. Condition the cartridges by passing 1 mL of methanol. c. Follow with 1 mL of water. Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration: a. Equilibrate the cartridges by passing 1 mL of an appropriate buffer (e.g., for MCX, a low pH buffer like 2% formic acid in water).

  • Sample Loading: a. Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. b. Apply a gentle vacuum to slowly draw the sample through the sorbent at a consistent flow rate (e.g., 0.5 mL/min).

  • Washing: a. For MCX: i. Wash with 1 mL of an acidic solution (e.g., 2% formic acid in water) to remove polar interferences. ii. Wash with 1 mL of methanol to remove non-polar interferences. b. For Polymeric Reversed-Phase (Strata-X): i. Wash with a solution that will remove interferences but retain the analytes. This may require optimization, but a common approach is to use a water/organic solvent mixture (e.g., 5% methanol in water).

  • Elution: a. For MCX: Elute the analytes with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the charge on the analyte, releasing it from the sorbent. b. For Polymeric Reversed-Phase (Strata-X): Elute with a strong organic solvent in which the analytes are soluble, such as acetonitrile or methanol.[5]

  • Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. b. Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis. c. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Analytical Method:

The extracted samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chromatographic separation can be achieved using a C8 or C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate).[1] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring the specific ion transitions for Pyrazinamide and this compound.[1]

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Pyrazinamide and Pyrazinamide-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the chromatographic separation and quantification of the anti-tuberculosis drug Pyrazinamide and its deuterated internal standard, Pyrazinamide-d3. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is suitable for high-throughput analysis in various biological matrices, offering excellent specificity, accuracy, and precision. This protocol is intended to guide researchers in therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Pyrazinamide.

Introduction

Pyrazinamide is a crucial first-line medication for the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. Monitoring its concentration in biological fluids is essential for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the simultaneous analysis of Pyrazinamide and this compound using LC-MS/MS.

Experimental

Materials and Reagents
  • Pyrazinamide (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma/Serum (for matrix-matched calibration standards and quality controls)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended for this analysis. The specific instrumentation used in the development of this method is outlined in the table below.

ParameterSpecification
HPLC System Shimadzu HPLC prominence model or equivalent
Mass Spectrometer Sciex API4000 triple quadrupole MS or equivalent
Analytical Column Atlantis T3, 100 Å, 3 µm, 2.1 mm × 100 mm[1]
Software Analyst classic software or equivalent
Chromatographic Conditions

The chromatographic separation is achieved using a gradient elution on a C18 reversed-phase column.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% Formic Acid[1]
Flow Rate 0.25 mL/min[1]
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 4.5 minutes[1]
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for detection.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions
Pyrazinamidem/z 124.1 → 78.9[2]
This compound (IS)m/z 126.9 → 81.9[2]
Dwell Time 200 ms[2]
IonSpray Voltage 5500 V[2]
Temperature 400°C[2]
Collision Gas (CAD) 12 psig[2]
Curtain Gas (CUR) 20 psig[2]
Nebulizer Gas (Gas 1) 40 psig[2]
Heater Gas (Gas 2) 50 psig[2]

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pyrazinamide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Pyrazinamide stock solution in a mixture of water and acetonitrile (50:50, v/v) to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma/serum sample, add 20 µL of the Internal Standard Working Solution (this compound, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Acquisition and Processing

Inject the prepared samples onto the LC-MS/MS system. The data is acquired and processed using the instrument's software. The concentration of Pyrazinamide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Quantitative Data Summary

AnalyteRetention Time (min)MRM Transition (m/z)
Pyrazinamide~1.3[1]124.1 → 78.9[2]
This compound (IS)~1.3126.9 → 81.9[2]

Note: Retention times may vary slightly depending on the specific LC system and column used.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma/Serum Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Tandem MS Detection (MRM) hplc->ms data_acq Data Acquisition ms->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of Pyrazinamide.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the simultaneous determination of Pyrazinamide and its deuterated internal standard, this compound, in biological samples. The protocol is characterized by a simple and rapid sample preparation procedure, a short chromatographic run time, and high selectivity and sensitivity of detection. This method is well-suited for supporting clinical and research studies that require accurate measurement of Pyrazinamide concentrations.

References

Application Notes and Protocols for the Detection of Pyrazinamide-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pyrazinamide and its deuterated internal standard, Pyrazinamide-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer comprehensive insights into the necessary parameters, experimental procedures, and data interpretation to ensure accurate and reproducible results in research and drug development settings.

Introduction

Pyrazinamide is a crucial first-line antituberculosis drug. Therapeutic drug monitoring and pharmacokinetic studies of Pyrazinamide often employ stable isotope-labeled internal standards, such as this compound, to ensure high accuracy and precision. This document outlines the optimized mass spectrometry parameters and a detailed protocol for the robust quantification of Pyrazinamide with this compound as an internal standard in biological matrices.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Pyrazinamide and this compound. These values are compiled from various validated methods and provide a strong starting point for method development and validation.

Table 1: Mass Spectrometry Parameters

ParameterPyrazinamideThis compound (Internal Standard)Source
Precursor Ion (m/z) 124.1126.9[1][2]
124.2127.2[3]
124.08-[4]
123.9126.9[5]
124.3-[6]
Product Ion (m/z) 78.981.9[1][2]
81.084.0[3][7]
--
79.082.1[5]
78.9-[6]
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[1][4][8]
Declustering Potential (DP) 40 V51 V[1]
38 V-[9]
Collision Energy (CE) 25 eV25 eV[1]
26 eV-[9]
Cell Exit Potential (CXP) 15 eV13 eV[1]

Table 2: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
HPLC Column Waters Symmetry shield™ RP8 (4.6x100mm, 3.5µm)[2]Hypurity C8 (100x4.6mm, 5µ)[3]Atlantis T3 (2.1mm x 100mm, 3µm)[8]
Mobile Phase Acetic acid in water (1.0%v/v) : Acetonitrile (45:55v/v)[2]Organic mixture and 10 mM ammonium acetate (50:50 V/V)[3]Acetonitrile-methanol-formic acid (50:50:0.1, v/v/v)[8]
Flow Rate 0.8 mL/min[2]1.0 mL/min[3]0.25 mL/min[8]
Column Temperature Ambient30°C[3]Not Specified
Injection Volume 10 µLNot SpecifiedNot Specified
Retention Time ~1.44 min (Pyrazinamide), ~1.43 min (this compound)[3]~1.3 min (Pyrazinamide)[8]Not Specified

Experimental Protocols

This section provides a detailed methodology for the analysis of Pyrazinamide and this compound in biological matrices, primarily human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Pyrazinamide from plasma samples.

  • Spiking: To 100 µL of human plasma, add the internal standard solution (this compound).

  • Precipitation: Add 200 µL of acetonitrile (containing 1% v/v acetic acid) to the plasma sample.[1][2]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower matrix effects, solid-phase extraction can be employed.

  • Conditioning: Condition a suitable SPE cartridge (e.g., Hi-purity MCX) with methanol followed by water.[3]

  • Loading: Load the plasma sample (pre-treated with internal standard) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation: Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatography: Employ a reverse-phase HPLC column and a mobile phase as detailed in Table 2. An isocratic elution is often sufficient.

  • Mass Spectrometry: Operate the mass spectrometer in the positive ion mode and use Multiple Reaction Monitoring (MRM) to detect the transitions listed in Table 1.

  • Data Acquisition: Acquire data using the instrument's software. The dwell time for each transition is typically set around 200 ms.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the mass spectrometry parameters for this compound detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma Sample spike Spike with this compound (IS) start->spike precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect Supernatant centrifuge->extract injection Inject into LC-MS/MS extract->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification result Concentration Result quantification->result

Caption: Experimental workflow for this compound detection.

ms_parameters cluster_instrument Mass Spectrometer cluster_source Ion Source Parameters cluster_compound Compound-Specific Parameters cluster_detection Detection instrument Triple Quadrupole MS ionization_mode Ionization Mode (ESI+) instrument->ionization_mode capillary_voltage Capillary Voltage instrument->capillary_voltage source_temp Source Temperature instrument->source_temp gas_flow Gas Flow Rates instrument->gas_flow mrm MRM Transitions (Precursor -> Product) ionization_mode->mrm dp Declustering Potential (DP) mrm->dp ce Collision Energy (CE) dp->ce detector Detector ce->detector

Caption: Logical relationship of MS parameters.

References

Application Notes and Protocols for the Use of Pyrazinamide-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide is a cornerstone of first-line tuberculosis treatment, and understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens. The use of stable isotope-labeled compounds, such as Pyrazinamide-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly accurate and robust method for pharmacokinetic analysis. By co-administering the labeled and unlabeled drug, each subject can act as their own control, which minimizes variability and enhances the precision of the study results.

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies using this compound. The information is intended to guide researchers in designing and executing rigorous studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Pyrazinamide.

Data Presentation: Pharmacokinetic Parameters of Pyrazinamide

The following tables summarize the pharmacokinetic parameters of Pyrazinamide from a bioequivalence study in healthy Chinese adults. This data is presented as a reference for expected values when conducting similar studies. Please note that while this compound is used as an internal standard for accurate quantification, comparative pharmacokinetic data for co-administered this compound was not available in the reviewed literature.

Table 1: Pharmacokinetic Parameters of Pyrazinamide in Healthy Adults (Fasting State) [1]

ParameterMeanSD
Cmax (ng/mL) 13,9252,834
Tmax (h) 2.0 (1.5 - 3.0)-
AUC0-t (ng·h/mL) 161,05333,487
AUC0-∞ (ng·h/mL) 164,87634,291
t1/2 (h) 9.81.5

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; SD: Standard Deviation.

Table 2: Pharmacokinetic Parameters of Pyrazinamide in Healthy Adults (Fed State) [1]

ParameterMeanSD
Cmax (ng/mL) 12,5672,113
Tmax (h) 4.0 (2.0 - 6.0)-
AUC0-t (ng·h/mL) 163,45629,876
AUC0-∞ (ng·h/mL) 168,12330,543
t1/2 (h) 10.11.7

Experimental Protocols

Protocol for a Human Pharmacokinetic Study of Pyrazinamide with this compound as an Internal Standard

This protocol outlines a single-dose, open-label, two-period crossover study to assess the pharmacokinetics of an oral Pyrazinamide formulation.

1.1. Study Population:

  • Healthy adult volunteers (male and female).

  • Subjects should undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

1.2. Study Design:

  • A randomized, two-sequence, crossover design is recommended.[2]

  • A washout period of at least 7 days should be implemented between the two periods.[2]

1.3. Dosing and Administration:

  • Subjects will receive a single oral dose of Pyrazinamide (e.g., 500 mg tablet).[1]

  • For studies investigating food effects, the drug will be administered after a standardized high-fat meal.[1]

  • For fasting studies, the drug will be administered after an overnight fast of at least 10 hours.

1.4. Blood Sample Collection:

  • Venous blood samples (approximately 4 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA).[1]

  • Sampling time points should be designed to adequately capture the absorption, distribution, and elimination phases. A recommended schedule includes pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[1][2]

  • Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 1 hour of collection and stored at -70°C ± 10°C until analysis.[1]

Protocol for Bioanalysis of Pyrazinamide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol details the sample preparation and analytical methodology for the quantification of Pyrazinamide in plasma.

2.1. Materials and Reagents:

  • Pyrazinamide reference standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2.2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Pyrazinamide and this compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions of Pyrazinamide by diluting the stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v).

  • Prepare a working solution of the internal standard, this compound, in methanol (e.g., 250 ng/mL).[1]

2.3. Sample Preparation (Protein Precipitation): [1]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of each plasma sample, calibration standard, and quality control sample, add 200 µL of the internal standard working solution (this compound in methanol).

  • Vortex the mixture for 3 minutes at 2500 rpm to precipitate proteins.

  • Centrifuge the samples at 12,000 x g for 5 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a 96-well plate.

  • Add 150 µL of a methanol/water solution to each well and mix.

  • The samples are now ready for LC-MS/MS analysis.

2.4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., Welch Ultimate LP-C18, 2.1 x 100 mm, 3 µm) is suitable.[1]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) is recommended.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pyrazinamide: m/z 124.1 → 79.2

    • This compound: m/z 127.1 → 82.2

2.5. Data Analysis:

  • Peak areas of Pyrazinamide and this compound will be integrated.

  • A calibration curve will be constructed by plotting the peak area ratio of Pyrazinamide to this compound against the nominal concentration of the calibration standards.

  • The concentration of Pyrazinamide in the unknown samples will be determined from the calibration curve using a weighted linear regression model.

  • Pharmacokinetic parameters will be calculated using non-compartmental analysis.

Visualizations

G Experimental Workflow for a Pyrazinamide Pharmacokinetic Study cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_post Data Analysis Subject_Screening Subject Screening and Informed Consent Randomization Randomization Subject_Screening->Randomization Dosing Oral Administration of Pyrazinamide Randomization->Dosing Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Report Data Interpretation and Reporting PK_Analysis->Report

Caption: Workflow of a Pyrazinamide Pharmacokinetic Study.

G Metabolic Pathway of Pyrazinamide PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (POA) PZA->PA Microsomal Deamidase HPZA 5-Hydroxypyrazinamide (5-OH-PZA) PZA->HPZA Xanthine Oxidase HPA 5-Hydroxypyrazinoic Acid (5-OH-POA) PA->HPA Xanthine Oxidase HPZA->HPA Microsomal Deamidase

Caption: Pyrazinamide Metabolic Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Pyrazinamide-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the analysis of Pyrazinamide-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound, endogenous components like phospholipids are a common cause of matrix effects.

Q2: Why am I seeing significant ion suppression even though I am using a stable isotope-labeled internal standard (SIL-IS) like this compound?

A: While a SIL-IS like this compound is designed to co-elute with the analyte and experience similar matrix effects, thereby providing compensation, this is not always guaranteed. Severe ion suppression can still be problematic. One study noted significant ion suppression (>15%) for Pyrazinamide when using a simple protein precipitation method, even with this compound as the internal standard.[1] This can occur if the matrix effect is highly variable between samples or if the analyte and IS do not behave identically in the presence of extreme matrix components.

Q3: What are the most common sources of matrix effects in biofluids like plasma?

A: In biological matrices such as plasma, the most significant contributors to matrix effects are phospholipids.[2] Other sources can include salts, proteins, and metabolites that may co-elute with this compound during chromatographic analysis.

Q4: How can I quantitatively assess the matrix effect in my this compound assay?

A: The matrix effect is typically quantified by calculating the Matrix Factor (MF). This is done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration. An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. The Internal Standard (IS) normalized MF is also calculated to assess how well the IS compensates for the matrix effect.

Troubleshooting Guides

Issue 1: Inconsistent and irreproducible results for this compound quantification.

This issue often points to uncompensated matrix effects. The following workflow can help diagnose and mitigate the problem.

cluster_0 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed AssessME Quantitatively Assess Matrix Effect (Calculate Matrix Factor) Start->AssessME Problem Is Matrix Effect > 15%? AssessME->Problem OptimizeSP Optimize Sample Preparation Problem->OptimizeSP Yes NoIssue Matrix Effect Acceptable (<15%) Investigate Other Sources of Variability Problem->NoIssue No PPT Protein Precipitation (PPT) OptimizeSP->PPT LLE Liquid-Liquid Extraction (LLE) OptimizeSP->LLE SPE Solid-Phase Extraction (SPE) OptimizeSP->SPE OptimizeChromo Optimize Chromatography PPT->OptimizeChromo LLE->OptimizeChromo SPE->OptimizeChromo ChangeIon Consider Alternative Ionization (e.g., APCI) OptimizeChromo->ChangeIon Revalidate Re-validate Method ChangeIon->Revalidate

Caption: Troubleshooting workflow for inconsistent this compound results.

Issue 2: Significant ion suppression observed during analysis.

If you have identified ion suppression as the primary issue, the following steps can help you select an appropriate mitigation strategy.

cluster_1 Ion Suppression Mitigation Strategies IonSuppression Significant Ion Suppression Confirmed SamplePrep Enhance Sample Preparation IonSuppression->SamplePrep Chromatography Improve Chromatographic Separation IonSuppression->Chromatography Source Change Ionization Source IonSuppression->Source SPE_Hybrid Use SPE or Phospholipid Removal Plates SamplePrep->SPE_Hybrid LLE_mod Modify LLE pH and Solvent SamplePrep->LLE_mod Gradient Modify Gradient to Separate from Interferences Chromatography->Gradient Column Use a Different Column Chemistry Chromatography->Column APCI Switch from ESI to APCI Source->APCI End Problem Resolved SPE_Hybrid->End LLE_mod->End Gradient->End Column->End APCI->End

References

Technical Support Center: Optimizing MS/MS Transitions for Pyrazinamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazinamide-d3 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursor and product ions for this compound in positive ionization mode?

A1: The protonated precursor ion for this compound is typically observed at m/z 126.9. A common and stable product ion for use in Multiple Reaction Monitoring (MRM) is m/z 81.9.[1][2]

Q2: I am not seeing a strong signal for the 126.9 -> 81.9 transition. What should I check first?

A2: If you are experiencing a weak signal, consider the following troubleshooting steps:

  • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations.

  • Infusion: Directly infuse a standard solution of this compound to verify its response without chromatographic influence.

  • Source Conditions: Optimize ion source parameters such as ion spray voltage, gas flows (nebulizer and heater gas), and temperature. These can significantly impact ionization efficiency.

  • Compound-Specific Parameters: Optimize compound-dependent parameters like declustering potential (DP) and collision energy (CE). Even though this compound is an internal standard, its optimal parameters may differ slightly from the non-deuterated analyte.

Q3: What are typical starting points for compound-dependent parameters for this compound?

A3: While optimal parameters should be determined empirically, you can use the parameters for the non-deuterated Pyrazinamide as a starting point. One study reported the following optimized parameters for Pyrazinamide and its deuterated internal standard (IS):

ParameterPyrazinamideThis compound (IS)
Declustering Potential (DP)40 eV51 eV
Collision Energy (CE)25 eV25 eV
Cell Exit Potential (CXP)15 eV13 eV
Data from a study using an MDS SCIEX API-4000 mass spectrometer.[2]

Q4: How do I perform collision energy optimization for this compound?

A4: Collision energy (CE) is a critical parameter for obtaining optimal fragmentation and signal intensity. The process involves infusing a solution of this compound and monitoring the intensity of the m/z 81.9 product ion while systematically varying the CE. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: Should I expect any chromatographic interference with this compound?

A5: While this compound is designed to be an ideal internal standard, co-eluting compounds from the matrix can potentially cause ion suppression or enhancement.[3] It is crucial to assess matrix effects during method development. A post-column infusion experiment can help identify regions of ion suppression in your chromatographic method.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for this compound.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]
This compound126.981.9
This transition is commonly used for quantitation in positive ionization mode.[1][2]

Experimental Protocols

Protocol 1: Optimization of Collision Energy (CE) for this compound

This protocol describes the procedure for optimizing the collision energy to achieve the maximum intensity for the 126.9 -> 81.9 transition of this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Syringe pump

  • Mass spectrometer with a suitable ion source (e.g., ESI)

  • Infusion line

Procedure:

  • Prepare the Instrument:

    • Tune and calibrate the mass spectrometer according to the manufacturer's guidelines.

    • Set the ion source to positive ionization mode.

    • Set the mass spectrometer to monitor the transition m/z 126.9 -> 81.9.

  • Infuse the Standard Solution:

    • Load the this compound standard solution into a syringe.

    • Place the syringe in the syringe pump and connect it to the mass spectrometer's ion source via an infusion line.

    • Begin infusing the solution at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize Collision Energy:

    • Set Q1 to transmit the precursor ion m/z 126.9 and Q3 to transmit the product ion m/z 81.9.

    • Create a method to ramp the collision energy over a defined range (e.g., 5 to 40 eV in 1-2 eV increments).

    • Acquire data across the specified CE range, monitoring the intensity of the product ion at each step.

  • Data Analysis:

    • Plot the intensity of the product ion (m/z 81.9) as a function of the collision energy.

    • The optimal collision energy is the value that produces the highest signal intensity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_analysis Data Analysis prep_standard Prepare this compound Standard Solution infuse Infuse Standard into Mass Spectrometer prep_standard->infuse instrument_setup Instrument Tuning and Calibration instrument_setup->infuse set_mrm Set MRM Transition (126.9 -> 81.9) infuse->set_mrm ramp_ce Ramp Collision Energy set_mrm->ramp_ce monitor_intensity Monitor Product Ion Intensity ramp_ce->monitor_intensity plot_data Plot Intensity vs. CE monitor_intensity->plot_data determine_optimal Determine Optimal CE plot_data->determine_optimal

Caption: Workflow for Collision Energy Optimization of this compound.

References

improving peak shape and resolution for Pyrazinamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Pyrazinamide-d3. The focus is on improving peak shape and resolution for more accurate and reliable quantitative results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: What causes peak tailing for my this compound peak and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is broader than the front, is a common issue. For this compound, a basic compound, this is often due to strong interactions between the analyte and active sites on the stationary phase, such as acidic silanol groups on silica-based columns.

Potential Causes and Solutions:

  • Silanol Interactions: Free silanol groups on the column packing can interact with the basic pyrazine ring of this compound, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH above 7 is often effective. However, ensure the pH is compatible with your column's stability limits.[1][2][3]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the free silanol groups, reducing their availability for interaction.[3]

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with this compound.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of the sample being injected.

  • Column Contamination: Accumulation of strongly retained compounds on the column can create active sites.

    • Solution: Wash the column with a strong solvent or, if necessary, replace it.

Question 2: My this compound peak is showing fronting. What are the likely causes and solutions?

Answer: Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.

Potential Causes and Solutions:

  • Sample Overload in a Non-Linear Region of the Isotherm: This can happen when the sample concentration is too high.

    • Solution: Dilute the sample and reinject.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak distortion.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.

  • Temperature Mismatch: A significant temperature difference between the injected sample and the column can cause fronting.

    • Solution: Allow the sample to equilibrate to the column temperature before injection.

Question 3: I am observing split peaks for this compound. What could be the problem?

Answer: Split peaks can be a frustrating issue, indicating a problem with the chromatographic system or the sample itself.

Potential Causes and Solutions:

  • Clogged Frit or Column Void: Particulate matter can clog the inlet frit of the column, or a void can form at the head of the column, causing the sample to travel through two different paths.

    • Solution: Replace the column inlet frit or, if a void is present, the column itself. Filtering all samples and mobile phases can prevent this.

  • Co-elution with an Interfering Compound: A closely eluting impurity can give the appearance of a split peak.

    • Solution: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH) or change the column to one with a different selectivity to resolve the two compounds.[4]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including splitting.

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

Question 4: How can I improve the resolution between this compound and other components in my sample?

Answer: Achieving adequate resolution is crucial for accurate quantification. Resolution can be improved by manipulating the efficiency, selectivity, or retention of the chromatographic system.

Potential Solutions:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Percentage: Decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.[5]

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of analytes and, consequently, their retention and the overall selectivity of the method.[1][6]

  • Change the Column:

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution.[4]

    • Longer Column: A longer column provides more theoretical plates, leading to better separation, but will also increase analysis time and backpressure.[4]

    • Different Stationary Phase: If selectivity is the issue, changing to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide the necessary change in elution order.

  • Adjust Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but at the cost of longer run times.[4]

  • Control Temperature: Operating the column at a controlled, often slightly elevated, temperature can improve peak shape and efficiency. However, excessively high temperatures can reduce retention and may not be suitable for all analytes.[4]

Data Presentation

Table 1: Effect of Mobile Phase pH on Pyrazinamide Retention and Peak Shape

Mobile Phase pHRetention Time (min)Asymmetry FactorTheoretical Plates
3.04.21.83500
5.25.81.44800
6.97.51.16200

Note: Data is illustrative and based on typical chromatographic behavior. Actual results will vary depending on the specific column and conditions used.

Table 2: Comparison of Column Chemistries for this compound Analysis

Column TypeParticle Size (µm)Resolution (Rs) from MetabolitePeak Tailing Factor
Standard C1851.31.7
End-Capped C183.51.81.2
HILIC32.51.1

Note: Data is illustrative and based on typical chromatographic behavior. Actual results will vary depending on the specific column and conditions used.

Experimental Protocols

Method 1: Reversed-Phase HPLC for this compound in Plasma

This method is suitable for the quantification of this compound in biological matrices.

  • Column: End-capped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: 20 mM ammonium formate buffer (pH 6.5) and acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 268 nm or Mass Spectrometry (for this compound).[7][8]

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile (1:3, v/v), followed by centrifugation and injection of the supernatant.[9]

Method 2: UPLC-MS/MS for High-Throughput Analysis

This method is designed for rapid and sensitive analysis of this compound.

  • Column: Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm particle size.[8]

  • Mobile Phase A: 10 mM ammonium formate in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[8]

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

    • This compound Transition: m/z 127.1 -> 81.1 (illustrative, should be optimized).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant autosampler Autosampler Injection supernatant->autosampler column UPLC Column Separation autosampler->column ms Mass Spectrometry (MRM Detection) column->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the analysis of this compound in plasma.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions cluster_solutions_split Split Peak Solutions cluster_solutions_resolution Resolution Solutions start Poor Peak Shape or Resolution peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peak Split Peak? start->split_peak poor_resolution Poor Resolution? start->poor_resolution solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph Yes solution_column Use End-Capped Column peak_tailing->solution_column Yes solution_base Add Competing Base peak_tailing->solution_base Yes solution_dilute Dilute Sample peak_fronting->solution_dilute Yes solution_solvent Check Sample Solvent peak_fronting->solution_solvent Yes solution_frit Check Column Frit/Void split_peak->solution_frit Yes solution_coelution Optimize Selectivity split_peak->solution_coelution Yes solution_mobile_phase Optimize Mobile Phase poor_resolution->solution_mobile_phase Yes solution_column_res Change Column poor_resolution->solution_column_res Yes solution_flow_rate Adjust Flow Rate poor_resolution->solution_flow_rate Yes

References

Technical Support Center: Analysis of Pyrazinamide-d3 by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pyrazinamide-d3 by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to ion suppression.

Understanding Ion Suppression in ESI-MS

Ion suppression is a common phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1] The primary causes of ion suppression include competition for charge in the ESI droplet, changes in droplet surface tension and viscosity, and co-precipitation of the analyte with non-volatile matrix components.

A deuterated internal standard like this compound is used to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ion suppression.[2] However, significant ion suppression can still impact the overall sensitivity of the assay.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ion suppression when analyzing this compound in biological samples?

A1: Common sources of ion suppression in biological matrices such as plasma include phospholipids, salts, endogenous metabolites, and formulation excipients. Inadequate sample preparation is a primary reason for the presence of these interfering substances.

Q2: How can I detect and quantify ion suppression in my assay?

A2: The most common method is the post-column infusion experiment.[3] In this technique, a constant flow of this compound solution is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression. The magnitude of the signal drop can be used to quantify the extent of suppression.

Q3: What are the precursor and product ions for Pyrazinamide and this compound in positive ESI-MS?

A3: The commonly used multiple reaction monitoring (MRM) transitions are:

  • Pyrazinamide: m/z 124.1 → 79.0[4]

  • This compound: m/z 127.1 → 82.1[4]

Troubleshooting Guide: Addressing Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.

Step 1: Assess the Extent of Ion Suppression

Before making changes to your method, it's crucial to determine if ion suppression is indeed the issue.

  • Action: Perform a post-column infusion experiment as described in the FAQs.

  • Expected Outcome: A stable baseline for this compound with a significant negative peak at the retention time of your analyte and other matrix components indicates ion suppression.

Step 2: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components through rigorous sample cleanup.[5] Below is a comparison of common techniques.

Sample Preparation TechniquePrincipleRelative Ion SuppressionRecoveryThroughput
Protein Precipitation (PPT) Proteins are precipitated from the plasma sample by adding an organic solvent (e.g., acetonitrile or methanol).HighHighHigh
Liquid-Liquid Extraction (LLE) Pyrazinamide is partitioned between the aqueous plasma sample and an immiscible organic solvent.ModerateVariableModerate
Solid-Phase Extraction (SPE) Pyrazinamide is retained on a solid sorbent while interfering components are washed away.LowHighLow to High (automation)

Recommendation: While PPT is the simplest and fastest method, it often results in the highest level of ion suppression due to the limited removal of phospholipids and other matrix components.[6] For assays requiring high sensitivity, SPE is generally the preferred method as it provides the cleanest extracts and the least ion suppression.[5]

Step 3: Chromatographic Optimization

If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the liquid chromatography conditions.

  • Action 1: Modify the Mobile Phase.

    • Rationale: Changing the mobile phase composition can alter the elution profile of interfering matrix components, separating them from the this compound peak.

    • Suggestion: Experiment with different organic solvents (acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate). A common mobile phase for Pyrazinamide analysis consists of a mixture of methanol and 0.1% formic acid in 10 mM ammonium formate.[7]

  • Action 2: Change the Analytical Column.

    • Rationale: Different column chemistries offer varying selectivities.

    • Suggestion: If using a standard C18 column, consider trying a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a column with a smaller particle size for improved resolution. A Hypersil Gold C18 column has been reported for this analysis.[7]

  • Action 3: Adjust the Gradient Profile.

    • Rationale: A shallower gradient can improve the separation between this compound and co-eluting interferences.

    • Suggestion: Increase the gradient time to better resolve the analyte from matrix components.

Step 4: ESI Source Parameter Optimization

Fine-tuning the ESI source parameters can sometimes help to minimize the impact of ion suppression.

  • Action: Optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.

  • Rationale: These parameters can influence the desolvation process and the overall ionization efficiency.

Experimental Protocols

Protein Precipitation (PPT) Protocol
  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol
  • To 200 µL of plasma, add the internal standard (this compound) and 50 µL of a basifying agent (e.g., 1M sodium hydroxide).

  • Add 1 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol uses a mixed-mode cation exchange (MCX) cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding 400 µL of 0.1% formic acid.[7]

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the Pyrazinamide and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing ion suppression in the ESI-MS analysis of this compound.

IonSuppression_Troubleshooting cluster_Start Start cluster_Assessment Assessment cluster_Evaluation Evaluation cluster_Mitigation Mitigation Strategies cluster_End End Start Suspected Ion Suppression for this compound Assess Perform Post-Column Infusion Experiment Start->Assess Evaluate Significant Ion Suppression Observed? Assess->Evaluate Optimize_SamplePrep Optimize Sample Preparation (PPT -> LLE -> SPE) Evaluate->Optimize_SamplePrep Yes End_NoIssue No Significant Suppression Proceed with Method Evaluate->End_NoIssue No Optimize_Chroma Optimize Chromatography (Mobile Phase, Column, Gradient) Optimize_SamplePrep->Optimize_Chroma Optimize_Source Optimize ESI Source Parameters Optimize_Chroma->Optimize_Source End_Success Ion Suppression Mitigated Proceed with Validation Optimize_Source->End_Success

Caption: Troubleshooting workflow for ion suppression.

The diagram below illustrates the general mechanism of ion suppression in the ESI source.

IonSuppression_Mechanism cluster_Source ESI Source cluster_Suppression Suppression Mechanisms cluster_Outcome Outcome Droplet_Formation Charged Droplet Formation (Analyte + Matrix) Solvent_Evaporation Solvent Evaporation Droplet_Formation->Solvent_Evaporation Ion_Emission Gas-Phase Ion Emission Solvent_Evaporation->Ion_Emission Reduced_Signal Reduced Analyte Signal at Detector Ion_Emission->Reduced_Signal Charge_Competition Competition for Droplet Surface and Excess Charge Charge_Competition->Solvent_Evaporation inhibits Viscosity_Increase Increased Viscosity & Surface Tension Viscosity_Increase->Solvent_Evaporation inhibits Analyte_Precipitation Co-precipitation of Analyte with Non-volatiles Analyte_Precipitation->Ion_Emission prevents

Caption: Mechanism of ESI ion suppression.

References

preventing in-source fragmentation of Pyrazinamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals prevent in-source fragmentation (ISF) of Pyrazinamide-d3 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a problem for this compound analysis?

A1: In-source fragmentation is a phenomenon where the analyte, in this case, this compound, breaks apart into smaller fragment ions within the ion source of the mass spectrometer, before reaching the mass analyzer.[1] This occurs in the intermediate pressure region between the atmospheric pressure ion source (like ESI) and the high-vacuum region of the analyzer.[1][2] It is problematic because it reduces the signal intensity of the intended precursor ion (the intact molecule), which can compromise the sensitivity and accuracy of quantification. Furthermore, the fragment ions can be mistaken for other compounds, leading to incorrect identification and data interpretation.[3]

Q2: What are the primary causes of ISF during Electrospray Ionization (ESI)?

A2: The primary causes of ISF in ESI are related to excess energy being transferred to the ions. This can happen in two main ways:

  • Excessive Ion Energy: Voltages applied in the ion source, such as the cone voltage or declustering potential, accelerate the ions. If these voltages are too high, the ions collide with residual gas molecules with enough force to break chemical bonds.[1]

  • High Thermal Energy: Elevated temperatures in the ion source or heated nebulizer can provide enough thermal energy to cause the dissociation of thermally labile molecules like this compound.[1]

Q3: How can I detect if ISF of this compound is occurring in my experiment?

A3: You can detect ISF by observing the mass spectrum of a pure this compound standard. Look for the following signs:

  • Low Precursor Ion Intensity: The peak corresponding to the intact protonated molecule (e.g., [M+H]⁺ at m/z ~127.1) is weaker than expected.

  • Presence of Known Fragment Ions: You observe significant peaks at lower m/z values that correspond to known fragments of this compound. For example, a common fragment is observed around m/z 81.9-84.[4][5]

  • Fragment Intensity Changes with Source Conditions: If you systematically lower the cone voltage or source temperature and see the fragment peak decrease while the precursor peak increases, this is a strong indicator of ISF.

Q4: What are "soft" ionization techniques and can they help reduce fragmentation?

A4: Soft ionization techniques are methods that ionize molecules while imparting minimal excess energy, thus reducing the likelihood of fragmentation.[6][7] Electrospray Ionization (ESI) is itself considered a soft technique, but improper settings can still cause fragmentation.[8][9] Other soft ionization methods include Chemical Ionization (CI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6][7][10][11] For LC-MS applications, optimizing your existing ESI source to be as "soft" as possible is the most direct way to prevent ISF.[9]

Q5: Which specific instrument parameters should I adjust to minimize ISF of this compound?

A5: The most critical parameters to adjust are those that control the energy applied to the ions in the source.[1][9]

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is the most impactful parameter. Systematically lowering this voltage will reduce the kinetic energy of the ions and minimize fragmentation from collisions.[1][9]

  • Source Temperature: If your instrument has a heated source, try lowering the temperature to prevent thermal degradation.[1]

  • Nebulizer and Heater Gas Flow: While less direct, optimizing these gas flows can sometimes improve ionization stability and may help reduce the need for aggressive voltage and temperature settings.[9]

Troubleshooting Guide: Minimizing this compound Fragmentation

This guide provides a step-by-step workflow for diagnosing and mitigating unwanted in-source fragmentation.

Logical Workflow for Troubleshooting ISF

G start Start: ISF of this compound Suspected check_mass Confirm Fragment Identity (e.g., m/z ~82-84 observed?) start->check_mass infuse Perform Infusion Analysis of Pure this compound Standard check_mass->infuse reduce_cv Systematically Decrease Cone Voltage / Declustering Potential infuse->reduce_cv monitor_ratio Monitor Ratio of Precursor [M+H]⁺ to Fragment Ion reduce_cv->monitor_ratio is_fixed Is Fragmentation Minimized? monitor_ratio->is_fixed reduce_temp Lower Source Temperature is_fixed->reduce_temp No end_good Optimized Method Achieved is_fixed->end_good Yes adjust_gas Optimize Nebulizer/ Heater Gas Flow reduce_temp->adjust_gas check_again Re-evaluate Ion Ratio adjust_gas->check_again check_again->end_good Yes end_bad Consult Instrument Specialist (Further diagnosis may be needed) check_again->end_bad No G cluster_causes Primary Causes of ISF cluster_params Influencing MS Parameters cluster_solutions Mitigation Strategies cause1 Excessive Ion Kinetic Energy param1 High Cone Voltage / Declustering Potential (DP) cause1->param1 leads to cause2 High Thermal Energy param2 High Source / Gas Temperature cause2->param2 leads to sol1 Reduce Cone Voltage / DP param1->sol1 is mitigated by sol2 Lower Source Temperature param2->sol2 is mitigated by sol3 Employ 'Soft' Ionization Settings sol1->sol3 sol2->sol3

References

dealing with poor recovery of Pyrazinamide-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical methods involving Pyrazinamide-d3. This guide provides troubleshooting advice and answers to frequently asked questions regarding poor recovery of this compound during sample extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low?

Low recovery of a stable isotope-labeled internal standard (SIL-IS) like this compound is a common issue that can compromise the accuracy and precision of your bioanalytical method.[1] Several factors throughout the sample preparation and analysis workflow can contribute to this problem. The most common causes include:

  • Suboptimal pH: The extraction efficiency of pyrazinamide is highly dependent on pH.[2][3]

  • Inefficient Extraction Method: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimized for pyrazinamide's chemical properties.[4][5]

  • Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the instrument's signal.[6]

  • Analyte Instability: Degradation of this compound during sample collection, storage, or processing can lead to lower-than-expected concentrations.[7][8]

  • Errors in Sample Handling: Inconsistent or erroneous procedures, such as improper standard addition or incomplete solvent evaporation, can introduce significant variability.[1]

A systematic approach to troubleshooting is essential to identify and resolve the root cause.

Q2: What is the impact of pH on this compound extraction and how can I optimize it?

The pH of the sample and extraction solvents is one of the most critical factors affecting pyrazinamide recovery. Pyrazinamide is a weak base, and its active form, pyrazinoic acid (POA), is an acid. The charge state of the molecule, which is dictated by pH, directly influences its solubility and interaction with extraction media.

  • Mechanism: At acidic pH, pyrazinoic acid is protonated and becomes neutral, allowing it to more easily pass through cell membranes and bind to reversed-phase SPE sorbents.[3] Conversely, at neutral or alkaline pH, it is deprotonated and becomes charged, which can either aid or hinder extraction depending on the chosen method (e.g., anion exchange SPE).[9] Studies have shown that acidic conditions are generally required for pyrazinamide activity and accumulation within cells, highlighting the importance of pH control.[2][10]

  • Optimization Strategy: To optimize recovery, perform a pH-scouting experiment. Adjust the pH of your sample matrix across a range (e.g., pH 3 to 9) before extraction and measure the recovery of this compound at each point. This will identify the optimal pH for your specific matrix and extraction protocol.

Q3: My recovery is still low after pH optimization. How should I evaluate my extraction method?

If pH adjustments do not resolve the issue, your extraction method may require optimization or a complete change. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least clean method. It may result in significant matrix effects and lower recovery because pyrazinamide can be lost with the precipitated proteins.[11]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Optimization involves testing various organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to achieve preferential partitioning of this compound into the organic phase.

  • Solid-Phase Extraction (SPE): SPE is highly selective and can provide the cleanest extracts and highest recovery if properly optimized.[5][9] Key parameters to adjust include the choice of sorbent (e.g., reversed-phase C18, mixed-mode cation/anion exchange), and the composition of the loading, washing, and elution solvents.[9] Changing the sample processing method, for instance by using SPE, can efficiently remedy abnormal internal standard responses.[12]

The following table summarizes the characteristics of each method.

Extraction MethodTypical RecoverySelectivity & CleanlinessKey Optimization Parameters
Protein Precipitation (PPT) Low to ModerateLowPrecipitating solvent type and ratio
Liquid-Liquid Extraction (LLE) Moderate to HighModerateExtraction solvent, pH, solvent ratios
Solid-Phase Extraction (SPE) High (>61% reported[5])HighSorbent type, pH, wash/elution solvents
Q4: Could matrix effects be causing poor recovery or high variability?

Yes, matrix effects are a primary cause of poor data quality in LC-MS bioanalysis.[12] They occur when co-eluting compounds from the sample matrix enhance or suppress the ionization of this compound, leading to inaccurate measurements, even if the physical recovery is high.

  • Identification: To assess matrix effects, compare the peak area of this compound in a neat solution to its peak area in a post-extraction spiked blank matrix sample. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Switch to a more selective extraction method like SPE to remove interfering matrix components.

    • Optimize Chromatography: Modify your LC method to improve the separation between this compound and interfering peaks. This can involve changing the column, mobile phase composition, or gradient profile.[13][14]

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components below a level where they impact ionization.

Troubleshooting Workflows & Protocols

Logical Troubleshooting Workflow

A structured approach is crucial for efficiently diagnosing the cause of poor recovery. The following diagram outlines a logical workflow for troubleshooting.

G cluster_start Start cluster_investigation Investigation Steps cluster_solution Resolution start Poor this compound Recovery Observed check_is Verify IS Purity, Concentration & Stability start->check_is check_ph Optimize Sample pH check_is->check_ph IS Verified eval_method Evaluate Extraction Method (PPT, LLE, SPE) check_ph->eval_method Recovery Still Low solution Optimized Method with Acceptable Recovery check_ph->solution Recovery Acceptable check_matrix Assess Matrix Effects eval_method->check_matrix Recovery Still Low eval_method->solution Recovery Acceptable check_matrix->solution Matrix Effects Mitigated

Caption: A logical workflow for troubleshooting poor this compound recovery.

Experimental Protocol: Optimizing SPE for this compound Recovery

This protocol provides a framework for developing or optimizing a Solid-Phase Extraction (SPE) method.

Objective: To systematically determine the optimal SPE conditions for maximizing the recovery of this compound from human plasma.

Materials:

  • This compound internal standard stock solution

  • Blank human plasma

  • SPE cartridges (e.g., Reversed-Phase C18, Mixed-Mode Cation Exchange)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid, Ammonium hydroxide

  • Phosphate buffers (for pH adjustment)

  • SPE vacuum manifold

  • LC-MS/MS system

Methodology:

  • Sorbent Selection:

    • Based on pyrazinamide's properties (pKa ~0.5), both reversed-phase and mixed-mode cation exchange are viable options.[5] Test both to determine which provides better performance.

  • Sample Pre-treatment (pH Adjustment):

    • Thaw blank plasma and spike with this compound to a known concentration.

    • Create aliquots and adjust their pH to 3.0, 5.0, and 7.0 using formic acid or phosphate buffers. Pre-treatment is crucial as pH affects the charge state of the analyte.[2]

  • SPE Procedure Optimization (See Diagram Below):

    • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

    • Equilibration: Equilibrate the cartridge with a buffer matching the pH of your pre-treated sample.

    • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5 mL/min).[9]

    • Washing: This step is critical for removing matrix interferences. Test a series of wash solutions with increasing organic solvent strength (e.g., 5% methanol in water, 20% methanol in water). Collect and analyze the wash fractions to ensure this compound is not being eluted prematurely.[9]

    • Elution: Test different elution solvents. For reversed-phase, use a high percentage of organic solvent (e.g., 90% methanol). For mixed-mode, the elution solvent may need to be buffered at a high pH to neutralize the analyte for elution. A common choice is 2-5% ammonium hydroxide in methanol.[9]

  • Analysis:

    • Evaporate the eluted fractions to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Analyze by LC-MS/MS and calculate the recovery by comparing the peak area to that of a neat standard of the same concentration.

  • Evaluation:

    • Compare the recovery percentages across all tested conditions (sorbent type, pH, wash/elution solvents) to identify the optimal protocol.

G cluster_prep Sample & Sorbent Prep cluster_extraction Extraction Steps cluster_analysis Analysis p1 Condition Sorbent (e.g., Methanol) p2 Equilibrate Sorbent (e.g., Water/Buffer at Sample pH) p1->p2 e1 Load Pre-treated Sample p2->e1 e2 Wash to Remove Interferences (Test varying % organic) e1->e2 e3 Elute this compound (Test different solvents/pH) e2->e3 a1 Dry Down & Reconstitute e3->a1 a2 Analyze via LC-MS/MS a1->a2 a3 Calculate Recovery a2->a3

Caption: A workflow diagram for optimizing a Solid-Phase Extraction (SPE) method.

References

optimizing collision energy for Pyrazinamide-d3 fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazinamide-d3. The focus is on optimizing collision energy for fragmentation in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing collision energy (CE) crucial for this compound analysis?

Optimizing the collision energy is a critical step in developing a robust and sensitive Multiple Reaction Monitoring (MRM) mass spectrometry assay. Applying an optimal CE maximizes the abundance of the specific product ion being monitored, which directly translates to higher sensitivity and improved limits of detection for your analyte.[1][2] While predictive equations can provide a good starting point, empirical optimization for each specific transition often yields the best performance.[1][3]

Q2: What are the precursor and product ions for this compound?

For this compound, the commonly monitored transition in positive ionization mode is the precursor ion (Q1) of m/z 126.9 breaking down to a product ion (Q3) of m/z 81.9.[4][5] For its non-deuterated counterpart, Pyrazinamide, the transition is from a precursor ion of m/z 124.1 to a product ion of m/z 78.9.[4][5]

Q3: Can using a deuterated internal standard like this compound cause issues?

While stable isotopically labeled internal standards are considered the gold standard, you should be aware of potential chromatographic isotope effects. Deuteration can sometimes cause the internal standard (this compound) to elute slightly earlier or later than the non-deuterated analyte (Pyrazinamide).[6][7][8] If this separation is significant, the two compounds might experience different matrix effects, which could compromise the accuracy of quantification.[6] It is crucial to check for co-elution during method development.

Q4: What is a good starting point for collision energy optimization?

A common approach is to use a range of collision energies centered around a predicted value or a value from the literature. For small molecules like this compound, a range of 10 eV to 40 eV is often a reasonable starting point. One published method used a collision energy of 25 eV for the this compound transition of m/z 126.9 → 81.9.[5] It is recommended to test a series of CE values (e.g., in 2-3 eV increments) to determine the optimal setting for your specific instrument.

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for this compound

  • Possible Cause 1: Incorrect Mass Spectrometer Settings.

    • Solution: Verify that you have entered the correct precursor (126.9 m/z) and product (81.9 m/z) ion masses in your method.[4][5] Ensure the instrument is in the correct ionization mode (typically positive ion mode for Pyrazinamide).

  • Possible Cause 2: Suboptimal Ionization or Source Parameters.

    • Solution: Infuse a standard solution of this compound directly into the mass spectrometer and optimize source parameters such as ion spray voltage, gas flows (nebulizer and heater gas), and source temperature to maximize the precursor ion signal.[9]

  • Possible Cause 3: Inefficient Fragmentation.

    • Solution: The selected collision energy may be too low or too high. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 10-40 eV) and monitoring the intensity of the 81.9 m/z product ion to find the value that yields the maximum signal.[10]

  • Possible Cause 4: Sample Concentration Issues.

    • Solution: Ensure your sample concentration is appropriate. If it's too dilute, the signal may be undetectable. Conversely, very high concentrations can lead to ion suppression.[9]

Issue 2: Inconsistent or Unstable Signal

  • Possible Cause 1: LC System Instability.

    • Solution: Check the LC pump pressure for stability. An unstable baseline or fluctuating signal can indicate a leak, an air bubble in the pump, or inconsistent mobile phase composition. Ensure your pumps are properly primed.[11]

  • Possible Cause 2: Unstable Electrospray.

    • Solution: Visually inspect the electrospray needle. An inconsistent or sputtering spray can lead to a highly variable signal. This can be caused by a clog in the needle or incorrect source positioning.[11][12]

  • Possible Cause 3: Matrix Effects.

    • Solution: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. To check for this, perform a post-column infusion experiment.[13] Improving sample clean-up or chromatographic separation can help mitigate matrix effects.

Issue 3: Poor Peak Shape (Broadening or Splitting)

  • Possible Cause 1: Chromatographic Issues.

    • Solution: Contamination on the analytical column or an incompatible mobile phase can lead to poor peak shapes. Ensure proper column maintenance and that the mobile phase is correctly prepared with LC-MS grade reagents.[9][12]

  • Possible Cause 2: Suboptimal Ion Source Conditions.

    • Solution: Incorrectly set source parameters, such as gas flows or temperatures, can sometimes contribute to peak broadening. Re-optimize these parameters while infusing a standard.[9]

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters for the analysis of Pyrazinamide and its deuterated internal standard, this compound, based on published data.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (eV)Collision Energy (CE) (eV)Reference
Pyrazinamide124.1078.904025[5]
This compound 126.90 81.90 51 25 [5]

Note: These values should be used as a starting point. Optimal parameters may vary between different mass spectrometer models and should be empirically determined.

Experimental Protocols

Protocol: Collision Energy Optimization for this compound

This protocol describes how to determine the optimal collision energy for the m/z 126.9 → 81.9 transition using direct infusion.

  • Prepare a Standard Solution: Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent that is compatible with your typical mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Set up Direct Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Source Parameters: Tune the mass spectrometer to the precursor ion of this compound (m/z 126.9). Adjust source parameters (e.g., ion spray voltage, source temperature, nebulizing and drying gases) to maximize the signal intensity and stability of this precursor ion.

  • Set up the CE Ramp Experiment:

    • Select the product ion scan mode.

    • Set the instrument to monitor the fragmentation of the precursor ion m/z 126.9.

    • Create a method that ramps the collision energy across a defined range. For example, from 5 eV to 50 eV in 2 eV increments.

    • Set a sufficient dwell time for each CE step to obtain a stable signal.

  • Acquire and Analyze Data:

    • Start the infusion and data acquisition.

    • The instrument will sequentially apply each collision energy value and record the resulting product ion spectrum.

    • Plot the intensity of the target product ion (m/z 81.9) as a function of the collision energy.

    • The collision energy value that corresponds to the highest intensity of the m/z 81.9 ion is the optimal CE for this transition on your instrument.

Visualizations

G cluster_prep Preparation cluster_ms_setup Mass Spectrometer Setup cluster_acq_analysis Acquisition & Analysis prep_std Prepare this compound Standard Solution setup_infusion Set up Direct Infusion (Syringe Pump) prep_std->setup_infusion tune_q1 Tune on Precursor Ion (Q1: 126.9 m/z) setup_infusion->tune_q1 opt_source Optimize Source Parameters tune_q1->opt_source create_method Create CE Ramp Method (e.g., 5-50 eV) opt_source->create_method acquire Acquire Data create_method->acquire plot Plot Product Ion (81.9 m/z) Intensity vs. CE acquire->plot determine_opt Determine Optimal CE (Value at Max Intensity) plot->determine_opt Fragmentation cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (Q2) cluster_product Product Ion (Q3) precursor This compound [M+H]+ m/z 126.9 collision Collision-Induced Dissociation (CID) with Inert Gas (e.g., N2) precursor->collision Collision Energy (e.g., 25 eV) product Fragment Ion m/z 81.9 collision->product neutral_loss Neutral Loss (Amide Group, -COND2) m/z 45.0 collision->neutral_loss

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Pyrazinamide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Methodologies for the Quantitative Analysis of Pyrazinamide in Biological Matrices, with a Focus on the Use of Pyrazinamide-d3 as an Internal Standard.

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of pyrazinamide, a first-line anti-tuberculosis drug. The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as a stable isotope-labeled internal standard, and its comparison with alternative analytical approaches. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of pyrazinamide.

Method Comparison: this compound vs. Alternative Internal Standards and Methods

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using LC-MS/MS. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for matrix effects and variations in instrument response. This guide compares a validated LC-MS/MS method using this compound with other methods that employ different internal standards or alternative analytical techniques like HPLC-UV.

ParameterLC-MS/MS with this compoundLC-MS/MS with Glipizide ISHPLC-UV (No IS)
Linearity Range 1.0 - 100 µg/mL0.935 - 60.408 µg/mL[1]20 - 120 µg/mL[2]
Lower Limit of Quantification (LLOQ) 1.0 µg/mL0.935 µg/mL[1]20 µg/mL[2]
Accuracy (%) Within ±15% of nominal values90.43% - 113.02%[1]Not explicitly stated
Precision (%RSD) <15%[3]<9.86%[1]<2%[2]
Recovery (%) Not explicitly stated>61%[1]Not explicitly stated
Internal Standard This compound[3]Glipizide[1]None
Detection Method Tandem Mass SpectrometryTandem Mass Spectrometry[1]UV-Visible Spectroscopy[2]
Selectivity HighHigh[1]Lower, prone to interference
Matrix Effect Compensation ExcellentGoodNone

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method is designed for the simultaneous determination of rifampicin, ethambutol, isoniazid, and pyrazinamide in human plasma.

Sample Preparation: A liquid-liquid extraction is performed. To a plasma sample, an internal standard mix solution containing this compound is added. The extraction is carried out with an appropriate organic solvent.[3]

Chromatographic Conditions:

  • HPLC System: High-Performance Liquid Chromatography system[3]

  • Column: Agilent Eclipse XDB CN (150 x 4.6 mm, 5.0 µm)[3]

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (70:30, v/v), with the addition of 300 µL of 25% ammonia solution per liter of mobile phase.[3]

  • Flow Rate: Isocratic elution[3]

Mass Spectrometric Conditions:

  • Mass Spectrometer: Tandem Mass Spectrometer[3]

  • Ionization Mode: Negative Ionization Mode[3]

  • Detection: Multiple Reaction Monitoring (MRM)

Alternative Method 1: LC-MS/MS with Glipizide Internal Standard

This method is for the determination of pyrazinamide in human plasma.

Sample Preparation: Solid Phase Extraction (SPE) is utilized with a 200 µL plasma sample.[1]

Chromatographic Conditions:

  • HPLC System: Finnigan Surveyor Autosampler, Surveyor LC Pump Plus[1]

  • Column: Hypersil Gold (4.6 x 50 mm, 5 µm)[1]

  • Mobile Phase: Methanol and 0.1% Formic Acid in 10 mM Ammonium Formate (90:10, v/v)[1]

  • Flow Rate: 0.400 mL/min[1]

  • Injection Volume: 10.0 µL[1]

  • Column Temperature: 30°C[1]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+)[1]

  • Detection: Selected Reaction Monitoring (SRM)[1]

  • Transitions: Pyrazinamide: m/z 124.100 → 79.160; Glipizide (IS): m/z 446.200 → 321.200[1]

Alternative Method 2: RP-HPLC with UV Detection

This method is for the estimation of pyrazinamide in bulk and pharmaceutical dosage forms.

Sample Preparation: The sample solution is prepared and diluted to various concentrations. A 20 µL volume is injected into the HPLC system.[2]

Chromatographic Conditions:

  • HPLC System: Not specified

  • Column: Hypersil C8 (4.6 x 250mm, 3.5 µm)[2]

  • Mobile Phase: Phosphate buffer (pH 4.4) and Methanol (80:20, v/v)[2]

  • Flow Rate: 1 mL/min[2]

  • Detection: UV at 269 nm[2]

  • Retention Time: 3.62 min[2]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the bioanalytical method validation of pyrazinamide using an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS Extraction Liquid-Liquid or Solid Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Integration Peak Integration Mass_Spec->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantification of Unknowns Calibration->Quantification Validation Validation Parameter Assessment Quantification->Validation

Caption: Workflow for pyrazinamide bioanalysis using an internal standard.

Conclusion

The choice of a bioanalytical method for pyrazinamide quantification depends on the specific requirements of the study. For regulatory submissions and studies requiring high sensitivity and selectivity, the LC-MS/MS method with a stable isotope-labeled internal standard like this compound is the preferred approach. It offers superior accuracy and precision by effectively compensating for matrix-induced variations. While other methods, such as those using a different internal standard or HPLC-UV, can be suitable for certain applications, they may be more susceptible to interferences and matrix effects. The data presented in this guide can assist researchers in selecting the most appropriate and robust method for their pyrazinamide bioanalysis needs.

References

A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of bioanalytical data is paramount in drug development, forming the basis for critical decisions in both preclinical and clinical studies. A key component in ensuring the reliability of chromatographic bioanalytical methods is the appropriate use and validation of an internal standard (IS). Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline, have established comprehensive recommendations for the validation of bioanalytical methods, including specific criteria for internal standards.

This guide provides a detailed comparison of the FDA and EMA/ICH M10 guidelines for internal standard validation. It is designed to offer a clear, objective, and practical resource for researchers, scientists, and drug development professionals to ensure their bioanalytical methods meet the stringent requirements of these regulatory bodies.

I. Comparison of FDA and EMA/ICH M10 Guidelines for Internal Standard Validation

The following table summarizes the key validation parameters for internal standards as stipulated by the FDA and EMA/ICH M10 guidelines. It is important to note that the EMA has fully adopted the ICH M10 guideline, hence their requirements are harmonized.

Validation ParameterFDA GuidelineEMA/ICH M10 Guideline
Internal Standard (IS) Selection A suitable IS should be used to ensure the precision and accuracy of the method.[1][2] A stable isotope-labeled (SIL) IS is recommended for mass spectrometric assays.[1]A suitable IS should be added to all calibration standards, QCs, and study samples. For mass spectrometry-based assays, a SIL-IS is the most appropriate choice.
Selectivity / Interference The response of interfering components at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[3] This should be assessed in at least six independent sources of the biological matrix.[3]The response of interfering components at the retention time of the IS should not be more than 5% of the IS response in the LLOQ sample for each matrix evaluated. This should be evaluated in at least six individual sources of the matrix.
Stability The stability of the IS in stock and working solutions must be established.[4]The stability of the IS in stock and working solutions should be evaluated under the intended storage and handling conditions.
Matrix Effect The effect of the biological matrix on the IS response should be evaluated to ensure it does not compromise the accuracy and precision of the method.The matrix effect on the IS should be assessed to ensure that ion suppression or enhancement does not lead to inaccurate results. The IS-normalized matrix factor should be calculated, and the coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.
Recovery The recovery of the IS does not need to be 100%, but it should be consistent, precise, and reproducible.The recovery of the IS should be consistent across the concentration range and between different matrix lots.
IS Response Variability A separate guidance document ("Evaluation of Internal Standard Responses During Chromatographic Bioanalysis") provides detailed recommendations for monitoring and investigating IS response variability in study samples.[5] It emphasizes the importance of establishing acceptance criteria for IS response and having a standard operating procedure (SOP) for investigating deviations.[6]The IS responses in study samples should be monitored to identify any potential issues with sample processing or analysis. Any significant variability should be investigated.

II. Experimental Protocols for Internal Standard Validation

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Selectivity and Interference

Objective: To demonstrate that endogenous or exogenous components in the biological matrix do not interfere with the measurement of the internal standard.

Protocol:

  • Obtain at least six independent sources (lots) of the blank biological matrix.

  • Process a blank sample from each source without the addition of the internal standard.

  • Process a blank sample from each source spiked only with the internal standard at the working concentration.

  • Analyze the processed samples using the bioanalytical method.

  • Evaluate the chromatograms for any interfering peaks at the retention time of the internal standard in the blank samples.

  • The peak response of any interfering component in the blank matrix at the retention time of the IS must be ≤ 5% of the mean peak response of the IS in the LLOQ samples.[3][7]

G cluster_0 Sample Preparation cluster_1 Analysis & Evaluation Obtain 6+ lots of blank matrix Obtain 6+ lots of blank matrix Process blank matrix (no IS) Process blank matrix (no IS) Obtain 6+ lots of blank matrix->Process blank matrix (no IS) Process blank matrix + IS Process blank matrix + IS Obtain 6+ lots of blank matrix->Process blank matrix + IS Analyze Analyze Process blank matrix (no IS)->Analyze Evaluate interference at IS retention time Evaluate interference at IS retention time Analyze->Evaluate interference at IS retention time Process blank matrix + IS->Analyze Acceptance Criteria Check Acceptance Criteria Check Evaluate interference at IS retention time->Acceptance Criteria Check Pass Pass Acceptance Criteria Check->Pass Interference ≤ 5% of IS in LLOQ Fail Fail Acceptance Criteria Check->Fail Interference > 5% of IS in LLOQ

Experimental workflow for Internal Standard Selectivity validation.

Stability

Objective: To ensure the internal standard is stable in stock and working solutions under the specified storage and handling conditions.

Protocol for Stock Solution Stability:

  • Prepare a fresh stock solution of the internal standard.

  • Store aliquots of the stock solution under the intended storage conditions (e.g., refrigerated, frozen).

  • At specified time points (e.g., 1, 3, 6 months), retrieve a stored aliquot and prepare a working solution.

  • Compare the response of the stored stock solution to a freshly prepared stock solution.

  • The mean response of the stored stock solution should be within ±10% of the mean response of the fresh stock solution.

Protocol for Working Solution Stability:

  • Prepare a fresh working solution of the internal standard.

  • Store the working solution under the conditions it will be exposed to during sample processing (e.g., room temperature, on-instrument autosampler).

  • At specified time points (e.g., 0, 4, 24 hours), analyze the stored working solution.

  • Compare the response of the stored working solution to a freshly prepared working solution.

  • The mean response of the stored working solution should be within ±10% of the mean response of the fresh working solution.

G cluster_0 Stock Solution Stability cluster_1 Working Solution Stability Prepare fresh IS stock Prepare fresh IS stock Store at intended conditions Store at intended conditions Prepare fresh IS stock->Store at intended conditions Analyze at time points Analyze at time points Store at intended conditions->Analyze at time points Compare to fresh stock Compare to fresh stock Analyze at time points->Compare to fresh stock Compare to fresh working solution Compare to fresh working solution Analyze at time points->Compare to fresh working solution Acceptance Criteria Check Stock Acceptance Criteria Check Stock Compare to fresh stock->Acceptance Criteria Check Stock Prepare fresh IS working solution Prepare fresh IS working solution Store under processing conditions Store under processing conditions Prepare fresh IS working solution->Store under processing conditions Store under processing conditions->Analyze at time points Acceptance Criteria Check Working Acceptance Criteria Check Working Compare to fresh working solution->Acceptance Criteria Check Working Pass Pass Acceptance Criteria Check Stock->Pass Difference ≤ 10% Fail Fail Acceptance Criteria Check Stock->Fail Difference > 10% Acceptance Criteria Check Working->Pass Difference ≤ 10% Acceptance Criteria Check Working->Fail Difference > 10%

Experimental workflow for Internal Standard Stability validation.

Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the internal standard.

Protocol:

  • Obtain at least six independent sources of the blank biological matrix.

  • Prepare two sets of samples for each source:

    • Set A: Extract the blank matrix and then spike the internal standard into the post-extraction supernatant.

    • Set B: Prepare the internal standard in the reconstitution solvent at the same concentration as in Set A.

  • Analyze both sets of samples.

  • Calculate the matrix factor for the IS in each source: Matrix Factor = (Peak Response in Set A) / (Mean Peak Response in Set B).

  • Calculate the IS-normalized matrix factor if an analyte is present.

  • The coefficient of variation (CV) of the IS-normalized matrix factor across the different sources should be ≤ 15%.

Recovery

Objective: To ensure that the extraction efficiency of the internal standard is consistent and reproducible.

Protocol:

  • Prepare three sets of samples at low, medium, and high concentrations of the analyte (and a constant concentration of the IS):

    • Set 1: Spike the analyte and IS into the biological matrix before extraction.

    • Set 2: Extract the blank biological matrix and then spike the analyte and IS into the post-extraction supernatant.

    • Set 3: Prepare the analyte and IS in the reconstitution solvent.

  • Analyze all three sets of samples.

  • Calculate the recovery of the IS: Recovery (%) = (Mean Peak Response in Set 1) / (Mean Peak Response in Set 2) * 100.

  • The recovery of the IS should be consistent across the different concentration levels, with a CV ≤ 15%.

III. Conclusion

The validation of the internal standard is a critical aspect of bioanalytical method validation, ensuring the reliability of pharmacokinetic and toxicokinetic data. While the FDA and EMA/ICH M10 guidelines are largely harmonized, there are subtle differences in emphasis, particularly concerning the detailed guidance on IS response variability provided by the FDA. Adherence to the principles and experimental protocols outlined in this guide will enable researchers and scientists to develop and validate robust bioanalytical methods that meet the expectations of global regulatory authorities, ultimately contributing to the successful development of safe and effective medicines.

References

Cross-Validation of Analytical Methods for Pyrazinamide Quantification Using Pyrazinamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of Pyrazinamide, a first-line antitubercular drug, with a focus on methods utilizing its deuterated analog, Pyrazinamide-d3, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and improving the accuracy and precision of bioanalytical methods.[1] This document is intended for researchers, scientists, and professionals in drug development seeking to select the most appropriate analytical technique for their specific research needs.

The comparison encompasses High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are evaluated based on their performance characteristics, including linearity, accuracy, precision, and sensitivity.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between the required sensitivity, selectivity, and the available instrumentation. The following tables summarize the quantitative performance data from various validated methods for Pyrazinamide analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it well-suited for the analysis of drugs in complex biological matrices like plasma.

ParameterReported PerformanceReference
Linearity Range 1–65 µg/mL[1]
0.250–40.0 µg/mL[2][3]
0.935–60.408 µg/mL[4]
2–100 mg/L[5]
Accuracy (%RE) -11.13 to 13.49%[2][3]
Intra-assay Precision (%RSD) < 8.80%[2][3]
Inter-assay Precision (%RSD) < 8.80%[2][3]
Lower Limit of Quantification (LLOQ) 1 µg/mL[1]
0.250 µg/mL[3]
0.935 µg/mL[4]
2 mg/L[5]
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a more widely available and cost-effective technique compared to LC-MS/MS, offering robust performance for many applications.

ParameterReported PerformanceReference
Linearity Range 20–120 µg/mL[6]
50–300 ng/mL[7]
Accuracy (% Recovery) Within acceptable limits as per ICH guidelines[6]
Precision (%RSD) < 2%[6]
8.00%[7]
Lower Limit of Quantification (LLOQ) Not explicitly stated, but linearity starts at 20 µg/mL[6]
50 ng/mL[7]
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

UPLC offers advantages over traditional HPLC, including shorter run times and improved resolution.

ParameterReported PerformanceReference
Linearity Range Not explicitly stated for Pyrazinamide alone[8]
Accuracy Not explicitly stated for Pyrazinamide alone[8]
Precision Not explicitly stated for Pyrazinamide alone[8]
Lower Limit of Quantification (LLOQ) Not explicitly stated for Pyrazinamide alone[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized experimental protocols for the key techniques discussed.

LC-MS/MS Method for Pyrazinamide in Human Plasma

This protocol is a synthesis of common practices reported in the literature.[1][2][3][4]

1. Sample Preparation:

  • A simple protein precipitation method is commonly employed.

  • To 100 µL of plasma, add a specific volume of an organic solvent (e.g., acetonitrile or methanol) containing the internal standard, this compound.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • The resulting supernatant can be directly injected into the LC-MS/MS system or further diluted.

2. Chromatographic Conditions:

  • Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically in the range of 0.4 to 1 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

  • MRM Transitions:

    • Pyrazinamide: m/z 124.1 → 81.0[9] or 124.3 → 78.9[2][3]

    • This compound: m/z 127.2 → 84[10] or 126.9 → 81.9[2]

HPLC-UV Method for Pyrazinamide in Bulk and Pharmaceutical Dosage Forms

This protocol is based on a validated RP-HPLC method.[6]

1. Preparation of Standard Solutions:

  • Prepare a stock solution of Pyrazinamide in the mobile phase.

  • Perform serial dilutions to obtain standard solutions of varying concentrations.

2. Sample Preparation (Tablets):

  • Weigh and crush a number of tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Pyrazinamide and dissolve it in the mobile phase.

  • Filter the solution before injection.

3. Chromatographic Conditions:

  • Column: A Hypersil C8 column (4.6 x 250mm, 3.5 µm) is a suitable choice.[6]

  • Mobile Phase: A mixture of phosphate buffer (pH 4.4) and methanol (e.g., 80:20 v/v).[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection: UV detection at 269 nm.[6]

Method Validation Workflow

The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for Pyrazinamide using this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Optimization Optimization of LC and MS/MS Parameters SamplePrep Sample Preparation Development Optimization->SamplePrep Selectivity Selectivity & Specificity SamplePrep->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LLOQ Lower Limit of Quantification Precision->LLOQ Recovery Extraction Recovery LLOQ->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability RoutineAnalysis Routine Sample Analysis Stability->RoutineAnalysis

References

A Comparative Guide to Pyrazinamide Assay Methodologies: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pyrazinamide (PZA), a first-line antituberculosis drug, is paramount for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative overview of the linearity, accuracy, and precision of various analytical methods for PZA determination, with a focus on assays utilizing Pyrazinamide-d3 as an internal standard.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for pyrazinamide quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly those employing a deuterated internal standard like this compound, generally offer the highest sensitivity and specificity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) provides a robust and more accessible alternative. The following tables summarize the performance characteristics of these methods based on published validation data.

Table 1: Performance Characteristics of LC-MS/MS Assays for Pyrazinamide

MethodInternal StandardLinearity Range (µg/mL)Accuracy (% Recovery or % Bias)Precision (% RSD)Reference
LC-MS/MSThis compound0.250 - 40.0-11.13 to 13.49< 8.80[1]
LC-MS/MSThis compoundNot SpecifiedInter- and intra-day variation: 5-15%Not Specified[2]
2D-LC-MS/MSNot SpecifiedNot Specified92.1 - 109.30.5 - 13.8[3]
LC-MS/MSThis compoundNot SpecifiedIntra-day: 91.05 - 100.19, Inter-day: 93.05 - 106.67Intra-day: < 7.37, Inter-day: < 7.81[4]

Table 2: Performance Characteristics of HPLC-UV Assays for Pyrazinamide

MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)Reference
HPLC-UV1.00 - 60.00Intra-day: 92.57 - 108.80, Inter-day: 92.44 - 103.18Intra-day: 1.17 - 3.57, Inter-day: 1.37 - 3.66[5]
HPLC-UV112 - 840Not SpecifiedNot Specified[6]
HPLC-UV1.74 (LOQ)Not SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical assays. Below are representative protocols for LC-MS/MS and HPLC-UV methods for pyrazinamide quantification.

LC-MS/MS Method with this compound Internal Standard

This method is designed for the simultaneous quantification of isoniazid, pyrazinamide, and ethambutol in plasma.

1. Sample Preparation:

  • Plasma samples are subjected to protein precipitation with acetonitrile.[1]

  • An internal standard solution containing this compound is added to the samples.[8]

2. Chromatographic Separation:

  • The separation is performed on a C18 analytical column.[9][10]

  • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile), often with a gradient elution.[9][10]

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used.[1]

  • The analytes are monitored using multiple reaction monitoring (MRM). The mass transition for pyrazinamide is typically m/z 124.3 → 78.9, and for this compound is m/z 126.9 → 82.1.[1][4]

HPLC-UV Method

This method offers a reliable alternative for the quantification of pyrazinamide in plasma.

1. Sample Preparation:

  • Plasma samples are deproteinized, often using an acid like perchloric acid, followed by centrifugation.

2. Chromatographic Separation:

  • A C18 column is commonly used for separation.[5]

  • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[5]

3. UV Detection:

  • The eluent is monitored at a wavelength where pyrazinamide exhibits significant absorbance, typically around 268-270 nm.

Visualizing the Workflow

To illustrate the logical flow of a typical LC-MS/MS-based pyrazinamide assay, the following diagram was generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add this compound Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_injection Inject into HPLC supernatant_transfer->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation mass_spectrometry Mass Spectrometry (ESI+, MRM) chromatographic_separation->mass_spectrometry peak_integration Peak Integration mass_spectrometry->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Pyrazinamide Concentration calibration_curve->quantification

LC-MS/MS workflow for pyrazinamide quantification.

References

A Researcher's Guide to Assessing the Isotopic Purity of Pyrazinamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of Pyrazinamide-d3, a deuterated analog of the frontline antituberculosis drug Pyrazinamide. Ensuring high isotopic enrichment is critical for its application as an internal standard in pharmacokinetic studies and in metabolic research.

This guide details the experimental protocols for the two primary analytical methods: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, it presents a comparative analysis of this compound with a hypothetical alternative, "Alternative-d4," to illustrate the data-driven approach to selecting the most suitable labeled compound for your research needs.

Data Presentation: A Comparative Analysis

The isotopic purity of a deuterated compound is not solely defined by the percentage of the desired deuterated species (d3 in the case of this compound). A complete assessment includes the distribution of all isotopologues (molecules that differ only in their isotopic composition). The following table provides an illustrative comparison of the isotopic purity of two different batches of deuterated Pyrazinamide, highlighting the key parameters for evaluation.

ParameterThis compound (Batch A)This compound (Batch B) - Comparator
Chemical Purity (by HPLC) >99.5%>99.0%
Isotopic Enrichment (D atom %) 99.2%98.5%
Isotopologue Distribution (by MS)
d0 (unlabeled)0.1%0.3%
d10.5%1.0%
d22.0%3.5%
d3 (desired)97.4% 95.2%
Residual ¹H Signal (by ¹H-NMR) < 1% at specified positions< 1.5% at specified positions

Note: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis. Actual values may vary between different commercial suppliers and synthesis batches.

Experimental Protocols

Accurate determination of isotopic purity relies on robust and well-defined analytical methods. Below are detailed protocols for the two primary techniques.

Mass Spectrometry (MS) for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic enrichment and the distribution of isotopologues.[1][2]

Objective: To quantify the relative abundance of each isotopologue of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).[3]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Positive electrospray ionization (ESI+) mode.

    • Scan Mode: Full scan from m/z 100-200 to observe all isotopologues.

    • Data Acquisition: Acquire high-resolution mass spectra, ensuring sufficient resolution to distinguish between the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the protonated unlabeled Pyrazinamide ([M+H]⁺, C₅H₆N₃O⁺, m/z 124.05) and the d3-labeled Pyrazinamide ([M+H]⁺, C₅H₂D₃N₃O⁺, m/z 127.07).

    • Identify and integrate the peaks for all observed isotopologues (d0, d1, d2, d3).

    • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

    • The isotopic enrichment is calculated based on the weighted average of the deuterium content across all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR (Deuterium NMR), provides precise information about the location and extent of deuteration.[4]

Objective: To confirm the positions of deuteration and quantify the residual proton signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 5-10 mg/mL.

    • Add a known amount of an internal standard with a distinct NMR signal if quantitative analysis is required.

  • ¹H-NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Integrate the signals corresponding to the residual protons on the pyrazine ring.

    • The percentage of residual protons can be calculated by comparing the integral of the residual proton signals to the integral of a known, fully protonated reference signal (either from an internal standard or from a non-deuterated position within the molecule if available).

  • ²H-NMR (Deuterium NMR) Spectroscopy:

    • Acquire a one-dimensional ²H-NMR spectrum.

    • The presence of signals at the expected chemical shifts for the deuterated positions confirms the successful incorporation of deuterium.

    • The relative integrals of the deuterium signals can provide information about the distribution of deuterium at different sites if multiple deuteration positions are present.[4]

Visualizing the Workflow and Logic

To further clarify the process of assessing isotopic purity, the following diagrams illustrate the experimental workflow and the logical steps involved in the analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Analysis cluster_results Final Assessment sample This compound Sample dissolution Dissolution in Appropriate Solvent sample->dissolution dilution Serial Dilution to Working Concentration dissolution->dilution lcms LC-MS/MS Analysis dilution->lcms nmr NMR Spectroscopy dilution->nmr ms_data Mass Spectra Analysis (Isotopologue Distribution) lcms->ms_data nmr_data NMR Spectra Analysis (Residual Protons) nmr->nmr_data report Isotopic Purity Report ms_data->report nmr_data->report

Experimental workflow for isotopic purity assessment.

logical_relationship cluster_inputs Analytical Inputs cluster_interpretation Data Interpretation cluster_calculation Quantitative Calculation cluster_conclusion Conclusion ms_input High-Resolution Mass Spectrum isotopologues Identify & Integrate Isotopologue Peaks ms_input->isotopologues nmr_input ¹H and ²H NMR Spectra residual_protons Integrate Residual Proton Signals nmr_input->residual_protons deuterium_signals Confirm Deuterium Signals nmr_input->deuterium_signals distribution_calc Calculate % Distribution of each Isotopologue isotopologues->distribution_calc proton_calc Quantify Residual Protons residual_protons->proton_calc purity_assessment Comprehensive Isotopic Purity Assessment deuterium_signals->purity_assessment enrichment_calc Calculate Overall Isotopic Enrichment distribution_calc->enrichment_calc enrichment_calc->purity_assessment proton_calc->purity_assessment

Logical relationship in isotopic purity determination.

Comparison with Alternatives

While this compound is a commonly used standard, researchers may encounter other deuterated analogs of antitubercular drugs. For instance, a deuterated version of Ethambutol (e.g., Ethambutol-d4) could be considered for similar applications. The assessment methodology would remain the same, focusing on the determination of isotopic enrichment and isotopologue distribution through MS and NMR. A direct comparison would involve evaluating the same parameters as outlined in the data table above for both compounds, allowing for an informed decision based on the specific requirements of the study. Factors such as the cost, availability, and the specific positions of deuteration would also play a crucial role in the selection process.

References

A Guide to Inter-Laboratory Comparison of Pyrazinamide Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of pyrazinamide, a key anti-tuberculosis drug. The information presented is synthesized from a range of validation studies to offer a comprehensive resource for selecting and implementing appropriate quantification assays. This document outlines the performance characteristics of different methods, details experimental protocols, and provides visual workflows to aid in laboratory practices.

Data Summary of Pyrazinamide Quantification Methods

The following table summarizes the performance of common analytical methods for pyrazinamide quantification based on published validation data. This allows for a direct comparison of key analytical parameters across different techniques.

MethodLinearity Range (µg/mL)LOQ (µg/mL)LOD (µg/mL)Accuracy (%)Precision (%RSD)Sample Matrix
HPLC-UV 20 - 120[1]1.6[2]0.5[2]98.28 - 102.99[3]<2[1]Bulk and Pharmaceutical Dosage Forms, Human Plasma
UPLC-UV 5 - 60[4][5]5[4][5]Not ReportedWithin ±15 of nominal values[5]<15[4][5]Human Plasma
UPLC-MS/MS 4 ng/mL - 80 µg/mL[6]4 ng/mL[6]Not Reported91.5 - 110.0[6]<17[6]Human Plasma
UV-Spectrophotometry 2.5 - 35[7]2.52[7]0.83[7]96.7 - 101.1[7]1.09 - 2.99[7]Combined Dosage Form

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the key quantification techniques cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of pyrazinamide in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.[1]

  • Column: A Hypersil C8 column (4.6 x 250mm, 3.5 µm) is a common choice.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 4.4) and methanol (80:20 v/v) is used.[1]

  • Flow Rate: A typical flow rate is 1 mL/min.[1]

  • Detection: UV detection is performed at a wavelength of 269 nm.[1]

  • Sample Preparation: For plasma samples, a liquid-liquid extraction with a solvent like ethyl acetate is a common procedure.[2] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase before injection.[2]

Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)

UPLC offers faster analysis times and improved resolution compared to traditional HPLC.

  • Instrumentation: A UPLC system with a UV detector.

  • Column: An HSS T3 C18 column is utilized.[4][5]

  • Mobile Phase: A gradient elution with a mixture of methanol, acetonitrile, and water is employed.[4][5]

  • Flow Rate: A lower flow rate, for instance, 0.1 mL/min, is used.[4][5]

  • Sample Preparation: A simple one-step protein precipitation with methanol-acetonitrile (1:1) is sufficient for plasma samples.[4][5]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for bioanalytical applications with low drug concentrations.

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer.

  • Sample Preparation: Protein precipitation with acetonitrile is a common sample preparation technique.[6]

  • Detection: Detection is carried out using multiple reaction monitoring (MRM) mode, which enhances selectivity.[8]

Visualizing Workflows and Decision Making

To further clarify the processes involved in pyrazinamide quantification, the following diagrams illustrate a typical validation workflow and a decision-making tree for method selection.

Pyrazinamide Quantification Method Validation Workflow cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_analysis Data Analysis & Reporting start Define Analytical Method Requirements protocol Develop Detailed Validation Protocol start->protocol reagents Prepare Standards & Reagents protocol->reagents specificity Specificity & Selectivity reagents->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Validation Data robustness->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance acceptance->start Criteria Not Met report Generate Validation Report acceptance->report Criteria Met end Method Validated for Use report->end

Caption: Generalized workflow for the validation of a pyrazinamide quantification method.

Pyrazinamide Quantification Method Selection start Start: Select Quantification Method matrix What is the sample matrix? start->matrix sensitivity Is high sensitivity required (e.g., <1 µg/mL)? matrix->sensitivity Biological (e.g., Plasma) uv_spec UV-Spectrophotometry matrix->uv_spec Pharmaceutical Formulation hplc_uv HPLC-UV sensitivity->hplc_uv No uplc_msms UPLC-MS/MS sensitivity->uplc_msms Yes uplc_uv UPLC-UV hplc_uv->uplc_uv Consider for faster runtime

Caption: Decision tree for selecting a suitable pyrazinamide quantification method.

References

A Comparative Analysis of Pyrazinamide Extraction Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficiency and methodology of various extraction techniques for the crucial anti-tuberculosis drug, Pyrazinamide, providing essential data for researchers and scientists in the field.

This guide offers a comprehensive comparison of various extraction techniques for Pyrazinamide, a first-line medication for tuberculosis. The selection of an appropriate extraction method is critical for accurate quantification in biological matrices and pharmaceutical formulations, impacting pharmacokinetic studies, therapeutic drug monitoring, and quality control. This report details and contrasts conventional methods such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP), alongside modern techniques including Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).

Performance Comparison of Pyrazinamide Extraction Techniques

The efficiency of an extraction technique is paramount for reliable analytical results. The following table summarizes the quantitative performance of different methods based on available experimental data.

Extraction TechniqueMatrixRecovery Rate (%)Linearity Range (µg/mL)Precision (% RSD)Reference
Solid-Phase Extraction (SPE) Plasma>900.5 - 100<15[1]
Liquid-Liquid Extraction (LLE) Plasma99.64 - 99.790.4 - 15.0<2[2]
Protein Precipitation (PP) Plasma86.61 - 102.055 - 60<15[3]
Supercritical Fluid Extraction (SFE) Animal Feed-0.05 - 1.0 (% w/w)-[4]
Microwave-Assisted Synthesis -50.0 - 95.8 (Yield)--[5]
Ultrasound-Assisted Extraction (UAE) Pharmaceutical Tablets---[6]

Note: Direct comparative data for SFE, MAE, and UAE specifically for Pyrazinamide extraction from biological matrices is limited in the reviewed literature. The data for MAE pertains to synthesis yield, not extraction recovery. Further studies are needed to establish definitive performance metrics for these modern techniques in the context of Pyrazinamide extraction.

Experimental Workflow for Pyrazinamide Analysis

The general workflow for the extraction and quantification of Pyrazinamide from a biological sample involves several key stages, from sample collection to final analysis.

experimental_workflow cluster_pre_analysis Sample Preparation cluster_extraction Extraction cluster_post_extraction Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) Pretreatment Sample Pre-treatment (e.g., pH adjustment, Centrifugation) SampleCollection->Pretreatment Extraction Extraction of Pyrazinamide (SPE, LLE, PP, etc.) Pretreatment->Extraction Evaporation Solvent Evaporation (if necessary) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Chromatographic Analysis (e.g., HPLC-UV, LC-MS/MS) Reconstitution->Analysis Quantification Quantification and Data Analysis Analysis->Quantification

A generalized workflow for Pyrazinamide extraction and analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample clean-up and concentration.

Protocol for Pyrazinamide Extraction from Plasma:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load 1 mL of pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute Pyrazinamide from the cartridge using 1 mL of methanol.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for chromatographic analysis.[1]

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases.

Protocol for Pyrazinamide Extraction from Plasma:

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add a suitable internal standard.

  • Extraction: Add 2 mL of ethyl acetate as the extraction solvent.[2]

  • Vortexing: Vortex the mixture for 15 minutes to ensure thorough mixing and facilitate the transfer of Pyrazinamide into the organic phase.

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 5 minutes to separate the aqueous and organic layers.[2]

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a nitrogen stream.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for analysis.[2]

Protein Precipitation (PP)

Protein precipitation is a rapid and simple method for removing proteins from biological samples.

Protocol for Pyrazinamide Extraction from Plasma:

  • Sample Preparation: Take 100 µL of plasma in an Eppendorf tube.

  • Precipitation: Add 300 µL of a 1:1 (v/v) mixture of methanol and acetonitrile.[3]

  • Vortexing: Vortex the mixture for 3 minutes to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully collect the supernatant containing Pyrazinamide.

  • Dilution: Dilute the supernatant with Milli-Q water before injection into the analytical system.[3]

Modern Extraction Techniques: An Overview

While specific, validated protocols for Pyrazinamide are not as readily available in the literature for the following methods, their general principles offer potential advantages.

  • Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is known for its "green" credentials due to the use of non-toxic solvents and offers high selectivity. The extraction of drugs from animal feed has been demonstrated, suggesting its potential applicability to pharmaceutical formulations.[4]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. It has been successfully used in the synthesis of Pyrazinamide derivatives, indicating its potential for efficient extraction from solid matrices due to rapid heating.[5]

  • Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the penetration of the solvent into the sample matrix and accelerating mass transfer. This technique has been applied to the extraction of active compounds from pharmaceutical tablets.[6]

Logical Relationships in Extraction Method Selection

The choice of an extraction method depends on various factors, including the nature of the sample matrix, the required sensitivity and selectivity, and available resources.

logical_relationships cluster_factors Decision Factors cluster_methods Extraction Methods Matrix Sample Matrix (Plasma, Urine, Tablet) SPE Solid-Phase Extraction (SPE) Matrix->SPE Complex matrices High selectivity needed LLE Liquid-Liquid Extraction (LLE) Matrix->LLE Liquid samples PP Protein Precipitation (PP) Matrix->PP High protein content Modern Modern Techniques (SFE, MAE, UAE) Matrix->Modern Solid matrices (for MAE, UAE) Requirements Analytical Requirements (Sensitivity, Selectivity, Throughput) Requirements->SPE High sensitivity and selectivity Requirements->LLE Moderate throughput Requirements->PP High throughput Requirements->Modern Green chemistry Rapid extraction Resources Available Resources (Instrumentation, Cost, Time) Resources->SPE Higher cost Time-consuming Resources->LLE Lower cost Manual labor Resources->PP Low cost Rapid Resources->Modern Specialized equipment

Factors influencing the selection of a Pyrazinamide extraction method.

References

Safety Operating Guide

Proper Disposal of Pyrazinamide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Pyrazinamide-d3, a deuterated form of the tuberculosis drug Pyrazinamide. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound is to handle it as a hazardous chemical waste, in accordance with all federal, state, and local regulations[1][2]. While specific regulations for deuterated compounds are not commonly available, the disposal procedures for this compound should mirror those for its non-deuterated counterpart, Pyrazinamide.

II. Quantitative Data Summary

While specific quantitative limits for disposal may vary by jurisdiction, the following table summarizes key physical and toxicological data for the parent compound, Pyrazinamide, which should inform disposal considerations.

PropertyValueSource
Melting Point189 - 191°C[1]
Solubility in WaterSparingly soluble[1]
Acute Toxicity (ipr-mus LD50)1680 mg/kg
Acute Toxicity (scu-mus LD50)2793 mg/kg

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., gloves, wipes, pipette tips), as hazardous waste.

  • Collect this compound waste in a designated, properly labeled, and sealed container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Containerization:

  • Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure lid is recommended.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the container is kept closed except when adding waste.

4. Disposal Request and Pickup:

  • Once the container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a request through the EHS department.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

5. Spill Management:

  • In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • For larger spills, follow your institution's emergency spill response procedures.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated collect_waste Collect in a designated Hazardous Waste Container is_contaminated->collect_waste Yes dispose_trash Dispose of as non-hazardous waste is_contaminated->dispose_trash No label_container Label container with 'Hazardous Waste' and 'this compound' collect_waste->label_container store_waste Store in a designated Satellite Accumulation Area label_container->store_waste request_pickup Request pickup by Environmental Health & Safety store_waste->request_pickup end Disposal Complete request_pickup->end dispose_trash->end

Caption: Decision workflow for this compound waste disposal.

Disclaimer: The information provided in this document is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) guidelines and all applicable federal, state, and local regulations for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Pyrazinamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Pyrazinamide-d3. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated form of Pyrazinamide, an active pharmaceutical ingredient (API). While specific safety data for the deuterated form is limited, the hazards are expected to be similar to those of Pyrazinamide.[1] Pyrazinamide may cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion can lead to more severe effects, including liver toxicity.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandardPurpose
Eye Protection Safety glasses with side shields or gogglesEN 166 or ANSI Z87.1Protects against splashes and airborne particles.[2]
Hand Protection Chemically compatible gloves (e.g., nitrile)EN 374Prevents skin contact with the compound.[2]
Respiratory Protection NIOSH-approved respiratorVaries by exposure assessmentRequired when handling powders outside of a contained system to prevent inhalation.[1]
Body Protection Laboratory coat or protective coverallN/AProtects skin and personal clothing from contamination.[2]

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment. The following step-by-step guide outlines the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in a Ventilated Area prep_ppe->prep_workspace prep_materials Gather All Necessary Equipment and Reagents prep_workspace->prep_materials weigh Weigh this compound in a Fume Hood or Vented Balance Enclosure prep_materials->weigh Proceed to Handling dissolve Dissolve or Prepare the Compound as Required weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE in the Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before handling this compound, ensure all necessary PPE is correctly donned.

    • Prepare the designated workspace, preferably within a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.

    • Gather all required equipment, such as spatulas, weighing paper, and solvent-dispensing apparatus.

  • Handling:

    • When weighing the solid compound, use a vented balance enclosure or a chemical fume hood to contain any airborne particles.

    • Handle the compound with care to avoid generating dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Cleanup:

    • After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Remove PPE in a manner that avoids contaminating skin or clothing.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Disposal Procedures

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated gloves, weighing paper) solid_container Designated Solid Chemical Waste Container solid_waste->solid_container Place in liquid_waste Liquid Waste (e.g., unused solutions) liquid_container Designated Liquid Chemical Waste Container liquid_waste->liquid_container Place in licensed_disposal Collection by a Licensed Hazardous Waste Disposal Company solid_container->licensed_disposal Store for liquid_container->licensed_disposal Store for

Figure 2: Logical flow for the proper disposal of this compound waste.

Disposal Protocol:

  • Segregation:

    • All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, should be placed in a clearly labeled, sealed container for solid chemical waste.

    • Liquid waste, such as unused solutions containing this compound, should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

  • Storage and Collection:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal service, in accordance with all applicable federal, state, and local regulations.[1][3] Do not dispose of this compound down the drain or in regular trash.[3]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.